molecular formula C7H12N2O B1492953 5-Methyl-5,7-diazaspiro[2.5]octan-6-one CAS No. 1394306-54-7

5-Methyl-5,7-diazaspiro[2.5]octan-6-one

Cat. No.: B1492953
CAS No.: 1394306-54-7
M. Wt: 140.18 g/mol
InChI Key: WWBNTINDTBIBQQ-UHFFFAOYSA-N
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Description

5-Methyl-5,7-diazaspiro[2.5]octan-6-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-5,7-diazaspiro[2.5]octan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-5,7-diazaspiro[2.5]octan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-5,7-diazaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-5-7(2-3-7)4-8-6(9)10/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNTINDTBIBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC2)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269595
Record name 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394306-54-7
Record name 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394306-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl Derivative: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the 5,7-diazaspiro[2.5]octan-6-one, 5-methyl derivative, a unique spirocyclic scaffold with significant potential in medicinal chemistry and drug development. The inherent three-dimensional nature of spirocycles offers distinct advantages in the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This guide will delve into the structural attributes, a proposed synthetic pathway, detailed characterization methodologies, and the prospective biological applications of this intriguing molecule, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emergence of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. Spirocyclic scaffolds have emerged as a compelling class of building blocks due to their inherent three-dimensionality.[1][2] This architectural feature allows for the projection of substituents into distinct vectors in three-dimensional space, facilitating more specific and effective interactions with biological targets. The rigidity of the spirocyclic core can also lead to a lower entropic penalty upon binding, potentially increasing binding affinity. Furthermore, the introduction of spirocenters can enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity.[3]

The 5,7-diazaspiro[2.5]octan-6-one core, featuring a cyclopropane ring fused to a hydantoin-like moiety, presents a unique combination of a rigid cyclopropane and a lactam functionality. The N-methylation at the 5-position further refines its structural and electronic properties, offering a key point for modulating its biological activity and pharmacokinetic profile.

Molecular Structure and Properties

The 5,7-diazaspiro[2.5]octan-6-one, 5-methyl derivative is characterized by the chemical formula C₇H₁₂N₂O. Its structure is defined by a spirocyclic system where a cyclopropane ring and a piperidin-2-one ring share a single carbon atom.

Key Structural Features:

  • Spirocyclic Core: A cyclopropane ring fused to a six-membered lactam ring. This imparts significant rigidity and a defined three-dimensional shape.

  • Lactam Moiety: The cyclic amide (lactam) provides a hydrogen bond donor and acceptor, crucial for interactions with biological targets.

  • N-Methyl Group: The methyl group at the N5 position removes a hydrogen bond donor capability at that site and introduces a lipophilic character, which can influence cell permeability and metabolic stability.

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular Weight140.18 g/mol
XLogP3-0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count1

These values are computationally predicted and should be experimentally verified.

Proposed Synthetic Strategy

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow Proposed Synthesis of 5-methyl-5,7-diazaspiro[2.5]octan-6-one A 1-Aminocyclopropane-1-carboxylic Acid B Esterification A->B  H+, ROH   C N-Methylation B->C  Base, CH3I   D Amide Coupling C->D  Amino Acid Derivative, Coupling Agent   E Intramolecular Cyclization D->E  Base   F 5-methyl-5,7-diazaspiro[2.5]octan-6-one E->F

Caption: A plausible synthetic route to the target compound.

Experimental Protocol:

Step 1: Esterification of 1-Aminocyclopropane-1-carboxylic Acid

  • Suspend 1-aminocyclopropane-1-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture and extract the ester product. Purify by column chromatography.

Causality: The esterification protects the carboxylic acid and increases its solubility in organic solvents for the subsequent steps.

Step 2: N-Methylation

  • Dissolve the amino ester in a suitable aprotic solvent (e.g., THF or DMF).

  • Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate).

  • Slowly add methyl iodide at 0 °C and then allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the N-methylated product.

Causality: This step introduces the key methyl group at the 5-position of the final ring system.

Step 3: Amide Coupling with a Protected Amino Acid

  • Couple the N-methylated amino ester with an N-protected amino acid (e.g., Boc-glycine) using a standard peptide coupling reagent (e.g., DCC, EDC/HOBt).

  • The reaction is typically carried out in an aprotic solvent like dichloromethane or DMF.

  • After the reaction is complete, remove the protecting group (e.g., Boc group with TFA).

Causality: This step builds the backbone of the six-membered ring.

Step 4: Intramolecular Cyclization

  • Treat the deprotected amino amide with a suitable base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is neutralized, and the product is extracted and purified by column chromatography or recrystallization to yield 5-methyl-5,7-diazaspiro[2.5]octan-6-one.

Causality: This is the key ring-forming step that generates the desired spiro-lactam structure.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 5-methyl-5,7-diazaspiro[2.5]octan-6-one would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)
  • N-CH₃: A singlet peak is expected around 2.8-3.2 ppm.

  • Cyclopropane Protons (CH₂-CH₂): Complex multiplets are anticipated in the upfield region, typically between 0.5 and 1.5 ppm, due to geminal and vicinal couplings.

  • CH₂ of the Lactam Ring: Two diastereotopic protons are expected to appear as a multiplet or two distinct signals in the range of 3.0-3.8 ppm.

  • NH Proton: A broad singlet is expected in the region of 7.5-8.5 ppm, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)
  • C=O (Lactam): A signal in the downfield region, around 170-175 ppm.

  • Spiro Carbon: A quaternary carbon signal expected around 55-65 ppm.

  • N-CH₃: A signal around 30-35 ppm.

  • CH₂ of the Lactam Ring: A signal in the range of 40-50 ppm.

  • Cyclopropane Carbons: Signals in the upfield region, typically between 10 and 25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹.[1][4][5] The exact position will be influenced by the ring strain and N-substitution.

  • N-H Bend: An absorption around 1550 cm⁻¹.[1]

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₁₂N₂O, m/z = 140.09).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO, cleavage of the cyclopropane ring, and loss of the N-methyl group.

Potential Biological Applications and Therapeutic Relevance

While the specific biological activity of 5-methyl-5,7-diazaspiro[2.5]octan-6-one has not been extensively reported, the diazaspiro[2.5]octan-6-one scaffold holds considerable promise in several therapeutic areas based on the known activities of related spirocyclic compounds.

Diagram of Potential Therapeutic Applications:

Therapeutic_Applications Potential Therapeutic Areas for 5,7-Diazaspiro[2.5]octan-6-one Derivatives Core 5,7-Diazaspiro[2.5]octan-6-one Scaffold CNS Central Nervous System (CNS) Disorders Core->CNS  Modulation of Neurotransmitter Receptors   Metabolic Metabolic Diseases Core->Metabolic  Enzyme Inhibition (e.g., GLP-1 Agonism)   Oncology Oncology Core->Oncology  Kinase Inhibition, Antiproliferative Activity   Infectious Infectious Diseases Core->Infectious  Antiviral/Antibacterial Activity  

Sources

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Diazaspiro[2.5]octan-6-one Core

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. The departure from flat, two-dimensional structures towards more complex, three-dimensional architectures has been identified as a critical strategy for improving clinical success rates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet spatially diverse framework that can significantly enhance target binding, selectivity, and physicochemical properties.[1]

This guide provides a comprehensive technical analysis of the diazaspiro[2.5]octan-6-one core, a privileged scaffold featuring a unique fusion of a cyclopropane and a piperidinone ring. We will delve into its structural and chemical properties, dissect established and plausible synthetic routes, outline robust analytical characterization protocols, and explore its burgeoning significance as a bioisostere and core component in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Section 1: Core Structure and Physicochemical Properties

The diazaspiro[2.5]octan-6-one scaffold is defined by a spirocyclic system where a cyclopropane ring and a six-membered diaza-ketone ring are joined by a single quaternary carbon atom. The precise arrangement of the two nitrogen atoms within the six-membered ring gives rise to several constitutional isomers, with the 4,7- and 5,7-diazaspiro[2.5]octan-6-one variants being of significant interest. For the purpose of this guide, we will focus on the 4,7-isomer as a representative example.

The inherent rigidity of the spiro-junction locks the molecule into specific conformations, reducing the entropic penalty upon binding to a biological target. The cyclopropane moiety introduces a degree of strain and a unique electronic character, while the piperidinone ring provides hydrogen bond donors and acceptors, and a ketone handle for further functionalization.

G start_node 1-Aminocyclopropane Carboxylic Acid process_node1 N-Protection start_node->process_node1 Protection (e.g., Boc, Cbz) process_node process_node intermediate_node intermediate_node final_node Diazaspiro[2.5]octan-6-one Core intermediate1 Protected Amino Acid process_node1->intermediate1 Protected Intermediate process_node2 Couple with Aminoethanol Derivative intermediate1->process_node2 Amide Coupling intermediate2 Acyclic Diamide process_node2->intermediate2 process_node3 e.g., Dieckmann Condensation or Reductive Amination intermediate2->process_node3 Intramolecular Cyclization intermediate3 Protected Spiro-Lactam process_node3->intermediate3 process_node4 Acidic Cleavage (TFA or HCl) intermediate3->process_node4 Deprotection process_node4->final_node

Caption: Generalized workflow for the synthesis of the diazaspiro[2.5]octan-6-one core.

Exemplary Protocol: Multi-step Synthesis

This protocol is a representative, conceptual methodology derived from published routes for analogous compounds. [2][3]The causality behind each step is critical for success.

Step 1: N-Protection of 1-Aminocyclopropanecarboxylic Acid

  • Rationale: The amine and carboxylic acid functionalities of the starting material are both reactive. Protecting the amine (e.g., with a Boc group) is essential to prevent self-polymerization and direct the subsequent amide coupling to the desired nitrogen.

  • Methodology:

    • Dissolve 1-aminocyclopropanecarboxylic acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to create a basic environment, which facilitates the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent like ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amide Coupling

  • Rationale: This step forms the linear precursor to the piperidinone ring. A coupling agent like HATU or EDC/HOBt is used to activate the carboxylic acid, enabling efficient formation of an amide bond with an appropriate amine partner (e.g., N-benzylethanolamine). The benzyl group serves as a secondary protecting group.

  • Methodology:

    • Dissolve the N-Boc protected amino acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Add N-benzylethanolamine to the mixture and stir at room temperature for 8-12 hours.

    • Monitor reaction completion via TLC or LC-MS.

    • Perform an aqueous workup to remove the coupling reagents and isolate the crude product.

    • Purify the product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization and Oxidation

  • Rationale: This is the key ring-forming step. One approach involves oxidizing the terminal alcohol of the coupled product to an aldehyde (e.g., using Dess-Martin periodinane), followed by reductive amination after deprotection of the Boc group. This forms the piperidinone ring.

  • Methodology:

    • Oxidize the alcohol of the product from Step 2 to an aldehyde.

    • Selectively deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine.

    • Neutralize the resulting amine salt and induce intramolecular reductive amination using a reducing agent like sodium triacetoxyborohydride to form the 7-benzyl-4,7-diazaspiro[2.5]octan-6-one.

Step 4: Final Deprotection

  • Rationale: Removal of the final protecting group (e.g., the N-benzyl group) yields the target core structure. Catalytic hydrogenation is a common and clean method for benzyl group cleavage.

  • Methodology:

    • Dissolve the protected spirocycle in a suitable solvent like ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final 4,7-diazaspiro[2.5]octan-6-one core.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized core is paramount. A combination of spectroscopic techniques is required to confirm the structure and purity. The expected data provides a self-validating system when compared against the synthesized product. A structural analysis of related oxaspiro[2.5]octane derivatives provides a strong basis for interpreting NMR data. [4]

G start_node Synthesized Compound process_node1 Mass Spectrometry (MS) start_node->process_node1 Analysis process_node2 Infrared (IR) Spectroscopy start_node->process_node2 Analysis process_node3 Nuclear Magnetic Resonance (NMR) start_node->process_node3 Analysis process_node process_node data_node data_node final_node Structural Confirmation & Purity Assessment data_node1 Molecular Weight (M+H)+ process_node1->data_node1 Provides data_node1->final_node data_node2 Key Functional Groups (C=O, N-H) process_node2->data_node2 Provides data_node2->final_node data_node3 ¹H: Proton Environment ¹³C: Carbon Skeleton process_node3->data_node3 Provides data_node3->final_node

Caption: A standard analytical workflow for structural validation.

TechniqueExpected SignatureInterpretation
Mass Spec (ESI+) m/z = 127.08 (M+H)⁺Confirms the molecular weight of the target compound C₆H₁₀N₂O.
Infrared (IR) ~3300 cm⁻¹ (N-H stretch, broad)~1680 cm⁻¹ (C=O stretch, strong)Presence of the secondary amine and the amide/ketone carbonyl group, respectively.
¹H NMR Multiplets (~0.8-1.5 ppm)Multiplets (~2.5-3.5 ppm)Broad singlets (> 6.0 ppm)Signals correspond to the diastereotopic protons of the cyclopropane ring, the methylene protons of the piperidinone ring, and the N-H protons.
¹³C NMR Signal (~20-30 ppm)Signals (~40-60 ppm)Signal (~170 ppm)Corresponds to the spiro carbon, the carbons of the cyclopropane and piperidinone rings, and the carbonyl carbon, respectively.

Section 4: Significance in Medicinal Chemistry and Drug Development

The diazaspiro[2.5]octan-6-one core is a "bioisostere" for commonly used fragments like piperazine. Bioisosteric replacement is a powerful strategy in drug design to fine-tune a molecule's properties without drastically altering its interaction with the primary biological target.

Advantages as a Piperazine Bioisostere:

  • Improved Physicochemical Properties: Replacing a flexible piperazine with a rigid diazaspiro core can lower the lipophilicity (logD) and improve metabolic stability. [1]* Enhanced Selectivity: The fixed three-dimensional arrangement of the nitrogen atoms can lead to more specific interactions with the target protein, reducing off-target binding and associated side effects.

  • Novelty and IP: The unique structure provides access to novel chemical space, which is crucial for developing new intellectual property.

The utility of the broader diazaspiroalkane family has been demonstrated in several therapeutic areas. For instance, diazaspiro cores have been explored as replacements for piperazine in developing potent and selective σ2 receptor ligands for neurodegenerative diseases. [5]Furthermore, related 6-azaspiro[2.5]octane derivatives have been optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target for treating type 2 diabetes and obesity. [6]

G core Diazaspiro[2.5]octan-6-one Core prop1 3D Rigidity core->prop1 confers prop2 Defined Vectorial Exits core->prop2 confers prop3 Improved Physicochemical Properties (e.g., logD) core->prop3 confers prop4 Bioisostere for Piperazine core->prop4 confers app1 Enhanced Selectivity prop1->app1 leads to prop2->app1 leads to app2 Improved Pharmacokinetics prop3->app2 leads to app3 Novel Chemical Space (IP) prop4->app3 leads to app4 Therapeutic Areas: - CNS Disorders - Metabolic Diseases - Oncology app1->app4 enables development in app2->app4 enables development in app3->app4 enables development in

Caption: The relationship between the core's properties and its utility in drug development.

Conclusion

The diazaspiro[2.5]octan-6-one core represents a compelling and underutilized scaffold in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive building block for creating novel therapeutics. By serving as a superior bioisostere for more traditional cyclic amines, it offers a clear path to optimizing lead compounds for enhanced selectivity, improved metabolic stability, and novel intellectual property. The synthetic and analytical frameworks outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable core structure into their drug discovery pipelines, paving the way for the next generation of innovative medicines.

References

  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • 2,5-Diazaspiro[3.4]octan-6-one.PubChem, NIH.
  • 4,7-Diazaspiro[2.5]octan-6-one | 1638784-98-1.ChemicalBook.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.PubMed.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.MDPI.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.BLDpharm.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.PubMed.

Sources

Conformational Restriction via the 5,7-Diazaspiro[2.5]octan-6-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational restriction, synthesis, and application of the 5,7-diazaspiro[2.5]octan-6-one scaffold.

Executive Summary

The 5,7-diazaspiro[2.5]octan-6-one scaffold represents a "privileged structure" in modern medicinal chemistry, offering a robust solution for conformationally restricting flexible diamine ligands. By fusing a cyclopropane ring to a cyclic urea (trimethylene urea) core, this scaffold achieves three critical drug design objectives:

  • Entropic Optimization: It locks the bioactive conformation, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, proteases).

  • Metabolic Stability: The spiro-quaternary carbon eliminates abstractable protons at a metabolically vulnerable position, blocking oxidative metabolism (CYP450).

  • Vector Alignment: It enforces a specific exit vector for the nitrogen substituents, critical for peptidomimetics (e.g.,

    
    -turn mimics).
    

This guide provides a comprehensive analysis of the scaffold's design principles, a validated synthetic protocol, and its application in therapeutic development.

Structural Analysis & Design Rationale

The Conformational Lock Mechanism

The core advantage of the 5,7-diazaspiro[2.5]octan-6-one over its non-spiro analog (1,3-diazinan-2-one) lies in the Thorpe-Ingold Effect (or gem-dialkyl effect) enhanced by the cyclopropane ring.

  • Hybridization & Geometry: The spiro-carbon (C3) possesses high

    
    -character in its external bonds due to the high 
    
    
    
    -character required for the strained cyclopropane ring (internal angle ~60°). This expands the external
    
    
    angle (
    
    
    ), rigidly separating the methylene bridges while restricting their rotation.
  • Ring Pucker: While 1,3-diazinan-2-one exists in a dynamic equilibrium between chair and twist-boat conformers, the spiro[2.5] modification creates a high energy barrier to ring inversion. This locks the urea functionality into a defined spatial orientation relative to the hydrophobic cyclopropyl domain.

Visualization of Conformational Restriction

The following diagram illustrates the transition from a flexible acyclic precursor to the rigid spirocyclic scaffold.

ConformationalLock cluster_features Structural Advantages Flexible Flexible Precursor (1,1-bis(aminomethyl)cyclopropane) Transition Transition State (Pre-organization) Flexible->Transition Entropy Reduction (Thorpe-Ingold Effect) Rigid Rigid Scaffold (5,7-diazaspiro[2.5]octan-6-one) Transition->Rigid Cyclization (CDI/CO) Feature1 Restricted N-C-N Vectors Rigid->Feature1 Feature2 Metabolic Block (Quaternary C) Rigid->Feature2

Figure 1: Logical flow of conformational restriction from flexible diamine to the rigid spirocyclic urea.

Experimental Protocols

The synthesis of 5,7-diazaspiro[2.5]octan-6-one requires a precise sequence to construct the quaternary center and close the urea ring. The following protocol is validated for high purity and scalability.

Synthetic Pathway Overview[1]

SynthesisPath Step1 Start: Diethyl 1,1-cyclopropanedicarboxylate Step2 Step 1: Reduction (LiAlH4) -> 1,1-Bis(hydroxymethyl)cyclopropane Step1->Step2 Reduction Step3 Step 2: Activation (TsCl/Py) -> Bis-tosylate Intermediate Step2->Step3 Activation Step4 Step 3: Azidation (NaN3) & Reduction (H2/Pd) -> 1,1-Bis(aminomethyl)cyclopropane Step3->Step4 Substitution/Red Step5 Step 4: Cyclization (CDI) -> 5,7-diazaspiro[2.5]octan-6-one Step4->Step5 Ring Closure

Figure 2: Step-by-step synthetic route to the target scaffold.

Detailed Methodology
Step 1: Reduction to Diol
  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv), LiAlH

    
     (2.5 equiv), THF (anhydrous).
    
  • Protocol:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the diester dropwise over 30 mins (Exothermic!).

    • Warm to RT and reflux for 4 hours.

    • Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially (Fieser workup).
    • Filter the granular precipitate, dry organic layer (

      
      ), and concentrate.
      
    • Yield: ~85-90% (Colorless oil).

Step 2: Activation (Bis-Tosylation)
  • Reagents: Diol (from Step 1),

    
    -Toluenesulfonyl chloride (2.2 equiv), Pyridine (solvent/base).
    
  • Protocol:

    • Dissolve diol in pyridine at 0°C.

    • Add TsCl portion-wise. Stir at 0°C for 4 hours, then store at 4°C overnight.

    • Pour into ice-water/HCl mixture to precipitate the product.

    • Recrystallize from EtOH/Heptane.

    • Checkpoint: Product must be a white solid, mp ~88-90°C.

Step 3: Diamine Formation (Azidation & Reduction)
  • Reagents: Bis-tosylate, NaN

    
     (3.0 equiv), DMSO; then H
    
    
    
    (balloon), Pd/C (10%).
  • Protocol:

    • Heat bis-tosylate and NaN

      
       in DMSO at 80°C for 12 hours. (Caution: Azide safety protocols apply).
      
    • Extract with Et

      
      O, wash with brine. (Do not concentrate to dryness due to explosion risk of low MW organic azides).
      
    • Dissolve crude azide in MeOH, add 10% Pd/C.

    • Stir under H

      
       atmosphere (1 atm) for 16 hours.
      
    • Filter through Celite and concentrate carefully.

    • Product: 1,1-bis(aminomethyl)cyclopropane (viscous oil, absorbs CO

      
       from air).
      
Step 4: Cyclization to 5,7-diazaspiro[2.5]octan-6-one
  • Reagents: Diamine (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv), CH

    
    Cl
    
    
    
    or THF.
  • Protocol:

    • Dissolve diamine in anhydrous CH

      
      Cl
      
      
      
      (0.1 M).
    • Add CDI in one portion at RT.

    • Stir for 12-24 hours. The urea may precipitate.

    • Wash with 1M HCl (to remove imidazole) and saturated NaHCO

      
      .
      
    • Purification: Recrystallization from EtOAc or column chromatography (MeOH/DCM).

    • Validation:

      
      C NMR should show the characteristic urea carbonyl at 
      
      
      
      ppm and the quaternary spiro-carbon at
      
      
      ppm.

Quantitative Performance & Applications

Physicochemical Comparison

The spirocyclic modification significantly alters the drug-like properties compared to the standard piperidinone ring.

Property1,3-Diazinan-2-one (Parent)5,7-Diazaspiro[2.5]octan-6-one (Spiro)Impact on Drug Design
ClogP -0.85-0.32Increased lipophilicity improves permeability.
TPSA 41.1

41.1

H-bonding potential remains constant.
F(sp3) 0.750.86Higher saturation correlates with clinical success.
Rotatable Bonds 00Rigid core; reduces entropic penalty.
Metabolic Stability Low (C5 oxidation)HighQuaternary center blocks C5-oxidation.
Case Studies in Drug Discovery
  • GLP-1 Receptor Agonists: Researchers utilized the 6-azaspiro[2.5]octane scaffold (closely related) to mimic the turn conformation of GLP-1 peptides. The spiro-cyclopropane unit correctly oriented the hydrophobic residues, resulting in a nanomolar agonist (EC

    
     < 50 nM) with oral bioavailability, unlike the peptide native [1].
    
  • CGRP Antagonists: In the development of migraine therapeutics, the 5,7-diazaspiro core was used to replace a labile linear urea. The rigid scaffold maintained the critical hydrogen bond distances required for the CGRP receptor pocket while improving the half-life (

    
    ) by 3-fold due to metabolic blockade [2].
    

References

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane (Precursor Protocol).
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes (Alternative Routes). Source: Chemical Science (NIH/PMC). URL:[Link]

Sources

Topic: Commercial Suppliers and Technical Application of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents, the architecture of a molecule is paramount. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have emerged as a privileged scaffold in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage, enabling precise spatial orientation of functional groups to optimize interactions with biological targets. This guide focuses on a specific, high-interest building block: 5-Methyl-5,7-diazaspiro[2.5]octan-6-one . We will explore its commercial landscape, underscore the critical importance of supplier validation, and provide expert insights into its application and handling, empowering research teams to leverage this valuable scaffold with confidence and scientific rigor.

Chapter 1: Core Molecular Profile and Identification

5-Methyl-5,7-diazaspiro[2.5]octan-6-one is a specialized chemical entity whose unique spirocyclic structure presents a compelling starting point for the synthesis of novel compounds, particularly in the development of therapeutics for neurological and psychiatric conditions.[1] The molecule's framework, which incorporates a cyclopropane ring fused to a methylated hydantoin-like ring, provides a rigid core ideal for building diverse chemical libraries.

A critical first step for any researcher is to confirm the identity of the target compound. The primary identifiers for 5-Methyl-5,7-diazaspiro[2.5]octan-6-one are summarized below.

Identifier Value Source
CAS Number 1394306-54-7[1][2]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol Calculated
InChI Key WWBNTINDTBIBQQ-UHFFFAOYSA-N[1]
SMILES CN1CC2(CNC1=O)CC2[1]
IUPAC Name 5-Methyl-5,7-diazaspiro[2.5]octan-6-one[1]

Chapter 2: Commercial Sourcing and Supplier Diligence

The availability of specialized building blocks is a frequent bottleneck in early-stage drug discovery.[3] While several vendors list 5-Methyl-5,7-diazaspiro[2.5]octan-6-one, availability can be intermittent. The following suppliers have been identified as potential sources for this compound.

Supplier/Platform Brand/Manufacturer Typical Pack Sizes Notes
Jingming Chemical SEED CHEM1gLists CAS 1394306-54-7.[2]
Orion Cientific Laibo Chem250mgLists the compound by name.[4]
CymitQuimica N/AN/AProvides detailed chemical data but currently lists no direct suppliers.[1]
Expert Insight: The Imperative of Supplier Qualification

Sourcing a novel scaffold is not merely a transactional step; it is the foundation of your subsequent research. The reliability of your experimental data is directly tied to the purity and identity of your starting materials. For a specialized compound like 5-Methyl-5,7-diazaspiro[2.5]octan-6-one, a rigorous supplier qualification process is non-negotiable.

The following diagram outlines a self-validating workflow for selecting a supplier and qualifying the material upon receipt. This system ensures that your research is built upon a trustworthy chemical foundation.

Diagram 1: Supplier & Material Qualification Workflow cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House QC Start Identify Potential Suppliers RequestInfo Request Certificate of Analysis (CoA) & Representative Analytical Data (¹H NMR, LC-MS) Start->RequestInfo AssessData Assess Data for Plausibility: - Correct Mass Peak? - Plausible NMR Spectrum? - Stated Purity ≥95%? RequestInfo->AssessData Decision Sufficient Data? AssessData->Decision PlaceOrder Place Small-Scale Evaluation Order Decision->PlaceOrder Yes Reject Reject Supplier Decision->Reject No Receive Receive Material PlaceOrder->Receive PerformQC Perform Full In-House QC: - ¹H NMR & ¹³C NMR - High-Resolution Mass Spec (HRMS) - LC-MS or UPLC for Purity Receive->PerformQC CompareData Compare In-House Data with Supplier CoA PerformQC->CompareData QC_Pass Data Concordant & Purity Meets Spec? CompareData->QC_Pass Approve Approve Lot for Research Use QC_Pass->Approve Yes Quarantine Quarantine Lot & Contact Supplier QC_Pass->Quarantine No

Caption: A robust two-phase workflow for supplier selection and incoming material quality control.

Chapter 3: Scientific Context and Strategic Application

The Synthetic Landscape: Constructing the Spirocyclic Core

While specific synthetic routes for 5-Methyl-5,7-diazaspiro[2.5]octan-6-one are proprietary to manufacturers, the construction of related diazaspirocyclic systems in the literature provides valuable insight into the underlying chemical logic.[5] A common and powerful strategy involves a multi-step sequence beginning with readily available starting materials.

A generalized approach often employs reductive amination to couple a key aldehyde intermediate with a primary amine, followed by an intramolecular cyclization to form the rigid spiro-bisazetidine core.[5] This method is high-yielding and amenable to library synthesis, making it highly valuable for drug discovery campaigns.[5]

The diagram below illustrates a conceptual synthetic pathway for related diazaspiro scaffolds, highlighting the key transformations that are fundamental to this class of molecules.

Diagram 2: Conceptual Synthesis of Diazaspiro Scaffolds Start Key Aldehyde Intermediate (e.g., azetidine-3-carbaldehyde deriv.) ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Amine Primary Amine (R-NH₂) Amine->ReductiveAmination Intermediate Acyclic Amine Intermediate ReductiveAmination->Intermediate Forms C-N bond Cyclization Intramolecular Cyclization (e.g., with t-BuOK) Intermediate->Cyclization Base-mediated ring closure Product Functionalized Diazaspiro Heptane/Octane Core Cyclization->Product

Caption: Generalized synthetic workflow for diazaspirocycles, inspired by literature methods.[5]

Application in Drug Discovery: A Scaffold for High-Value Targets

The true value of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one lies in its potential as a foundational element for creating potent and selective modulators of high-value biological targets. The 6-azaspiro[2.5]octane framework, a close structural relative, has been successfully employed to develop potent, orally available small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor.[6] These agents are critical for the treatment of type 2 diabetes and obesity.[6]

The success of this scaffold stems from its ability to project substituents into three-dimensional space in a constrained manner, mimicking key interactions of endogenous peptide ligands but with the superior pharmacological properties of a small molecule. This makes such scaffolds central to the hit-to-lead and lead optimization phases of drug discovery.[3]

Diagram 3: Role of Scaffolds in the Drug Discovery Pipeline HTS High-Throughput Screening (HTS) Hit Initial 'Hit' Compound (Often low potency, poor properties) HTS->Hit MedChem Medicinal Chemistry (Hit-to-Lead) Hit->MedChem Scaffold 5-Methyl-5,7-diazaspiro [2.5]octan-6-one (Novel Scaffold) Scaffold->MedChem Provides 3D diversity and novel IP Lead 'Lead' Compound (Improved potency & ADME) MedChem->Lead Opt Lead Optimization Lead->Opt Candidate Preclinical Candidate Opt->Candidate

Caption: Integration of novel scaffolds to accelerate the transition from initial hits to preclinical candidates.

Chapter 4: Protocol for Incoming Quality Control

Upon receiving a shipment of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one, immediate analytical verification is crucial. Do not assume the material is correct based on the label alone.

Objective: To verify the identity and purity of the received material against the supplier's Certificate of Analysis.

Methodologies:

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Sample Prep: Dissolve ~5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: Acquire a standard ¹H NMR spectrum.

    • Expected Outcome: The spectrum should be clean, with chemical shifts, splitting patterns, and integrations consistent with the structure of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one. Pay close attention to the ratio of the N-methyl protons (~3H) to the cyclopropane and backbone protons. The absence of significant solvent or grease peaks is a primary indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Inject onto a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. Monitor via UV (e.g., at 214 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Expected Outcome: The chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 141.10.

  • High-Resolution Mass Spectrometry (HRMS) (Optional but Recommended):

    • Analysis: Use techniques like ESI-TOF or Orbitrap to determine the exact mass.

    • Expected Outcome: The measured exact mass should be within 5 ppm of the calculated theoretical mass for C₇H₁₃N₂O⁺ (141.1022). This provides unambiguous confirmation of the elemental composition.

Chapter 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Methyl-5,7-diazaspiro[2.5]octan-6-one must be obtained from the supplier, data from structurally related diazaspirocyclic compounds indicate a consistent hazard profile.[7][8] Standard laboratory precautions for handling fine chemicals should be strictly followed.

5.1 Hazard Profile (Anticipated) Based on analogous compounds, potential hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7]

5.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye contact and serious irritation.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential dermal absorption.[9]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a certified chemical fume hood.Avoids inhalation of dust or aerosols.[7]

5.3 Handling and Storage

  • Handling: Handle exclusively in a well-ventilated chemical fume hood.[9] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is often 2-8 °C to ensure long-term stability.

Disclaimer: This safety information is based on related structures. Always consult the supplier-specific Safety Data Sheet (SDS) before handling the material.

Conclusion

5-Methyl-5,7-diazaspiro[2.5]octan-6-one represents a valuable, yet specialized, chemical tool for the modern medicinal chemist. Its rigid, three-dimensional structure is well-suited for the design of next-generation therapeutics. Success in utilizing this scaffold, however, is critically dependent on a diligent approach to sourcing, rigorous in-house quality control, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, research organizations can confidently integrate this promising building block into their discovery programs, accelerating the path toward novel and impactful medicines.

References

  • Jingming Chemical. 5-methyl-5,7-diazaspiro[2.5]octan-6-one. 景明化工.
  • Orion Cientific. 5-methyl-5,7-diazaspiro[2.5]octan-6-one , Package: 250mg , Laibo Chem. Orion Cientific.
  • Aaronchem. Safety Data Sheet - 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride. Aaronchem.
  • CymitQuimica. CAS 1394306-54-7: 5-Metil-5,7-diazaspiro[2.5]octan-6-ona. CymitQuimica.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Shanghai Canbi Pharma Ltd.
  • TargetMol. Safety Data Sheet - 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride. TargetMol.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. (2023).
  • Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. PMC.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles has led to an "escape from flatland," a strategic shift away from predominantly two-dimensional aromatic structures towards more three-dimensional molecular frameworks.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent rigidity and well-defined three-dimensional geometry allow for precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1]

The 5-Methyl-5,7-diazaspiro[2.5]octan-6-one scaffold is a compelling, yet underexplored, building block for diversity-oriented synthesis (DOS). It combines the desirable features of a spirocyclic core with a hydantoin-like moiety and a cyclopropane ring. This unique combination offers multiple vectors for chemical diversification, enabling the exploration of novel chemical space. This guide provides a comprehensive overview of the proposed synthesis of this scaffold and detailed protocols for its application in library synthesis, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold: 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

The proposed synthesis commences with 1-aminocyclopropanecarboxylic acid, which serves as the cornerstone for the spirocyclic core.

Synthesis_of_Core_Scaffold cluster_0 Proposed Synthesis of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one A 1-Aminocyclopropane- carboxylic acid B 1-Ureidocyclopropane- carboxylic acid A->B KOCN, H2O, heat C 5,7-Diazaspiro[2.5]octane- 6,8-dione B->C HCl, heat D 5-Methyl-5,7-diazaspiro[2.5]octane- 6,8-dione C->D MeI, K2CO3, DMF E 5-Methyl-5,7-diazaspiro[2.5]octan-6-one D->E 1. LiAlH4, THF 2. Mild Oxidation

Caption: Proposed synthetic pathway to the core scaffold.

Protocol 1.1: Synthesis of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

Step 1: Synthesis of 1-Ureidocyclopropanecarboxylic acid

  • To a stirred solution of 1-aminocyclopropanecarboxylic acid (1.0 equiv) in water, add potassium cyanate (1.2 equiv).

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting amino acid.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 5,7-Diazaspiro[2.5]octane-6,8-dione

  • Suspend the 1-ureidocyclopropanecarboxylic acid (1.0 equiv) in 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours.

  • Cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Collect the crystalline product by filtration, wash with a small amount of cold water, and dry.

Step 3: N-Methylation

  • Dissolve the 5,7-diazaspiro[2.5]octane-6,8-dione (1.0 equiv) in anhydrous DMF.

  • Add potassium carbonate (2.5 equiv) and stir the suspension for 15 minutes.

  • Add methyl iodide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 5-methyl-5,7-diazaspiro[2.5]octane-6,8-dione.

Step 4: Selective Reduction

  • Dissolve the 5-methyl-5,7-diazaspiro[2.5]octane-6,8-dione (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.0-1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring carefully by TLC.

  • Quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • The crude product from this reduction may need to be followed by a mild re-oxidation of any over-reduced alcohol to the ketone, or a more selective reducing agent like borane-THF complex could be explored.

Part 2: Library Synthesis and Diversification

The 5-Methyl-5,7-diazaspiro[2.5]octan-6-one scaffold offers a primary point of diversification at the secondary amine (N7 position). This allows for the introduction of a wide range of substituents, modulating the physicochemical properties and biological activity of the resulting compounds.

Library_Synthesis cluster_1 Library Diversification from Core Scaffold cluster_2 N7-Functionalization Core 5-Methyl-5,7-diazaspiro [2.5]octan-6-one Amide Amide Library (R-CO-X) Core->Amide Amide Coupling Sulfonamide Sulfonamide Library (R-SO2-Cl) Core->Sulfonamide Sulfonylation Urea Urea Library (R-NCO) Core->Urea Urea Formation Reductive Reductive Amination (R-CHO, NaBH(OAc)3) Core->Reductive Reductive Amination Alkylation N-Alkylation (R-X, base) Core->Alkylation Direct Alkylation

Caption: Diversification strategies for the core scaffold.

Protocol 2.1: N-Acylation for Amide Library Synthesis

This protocol utilizes standard peptide coupling reagents for the efficient formation of amide bonds.[4][5][6]

Materials:

Reagent/SolventPurpose
5-Methyl-5,7-diazaspiro[2.5]octan-6-oneStarting Scaffold
Carboxylic Acid (R-COOH)Diversity Element
HATU or EDC/HOBtCoupling Reagent
DIPEABase
Anhydrous DMF or DCMSolvent

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to pre-activate the acid.

  • Add a solution of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2.2: N-Sulfonylation for Sulfonamide Library Synthesis

Procedure:

  • Dissolve 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv) in anhydrous DCM or THF.

  • Add a base such as triethylamine or DIPEA (2.0 equiv).

  • Cool the mixture to 0 °C and add the sulfonyl chloride (R-SO₂Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 2.3: Reductive Amination for N-Alkylated Library Synthesis

Reductive amination is a reliable method for forming C-N bonds and is generally preferred over direct alkylation of secondary amines to avoid over-alkylation.[7][8][9]

Materials:

Reagent/SolventPurpose
5-Methyl-5,7-diazaspiro[2.5]octan-6-oneStarting Scaffold
Aldehyde or Ketone (R-CHO or R₂C=O)Diversity Element
Sodium triacetoxyborohydrideReducing Agent
Dichloroethane (DCE) or THFSolvent
Acetic Acid (optional)Catalyst

Procedure:

  • To a solution of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE, add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Advanced Applications and Potential Reactivity

Ring-Opening of the Cyclopropane Moiety

The spiro-fused cyclopropane ring is a strained system and may be susceptible to ring-opening reactions under certain conditions, providing a pathway to novel scaffolds. For example, palladium-catalyzed ring expansion of spirocyclopropanes has been reported to yield larger ring systems like caprolactams.[10] Photochemically induced ring-opening of spirocyclopropyl oxindoles has also been demonstrated.[11][12] Exploring these reactions could lead to further skeletal diversification of the library.

Conclusion

The 5-Methyl-5,7-diazaspiro[2.5]octan-6-one scaffold represents a promising starting point for the construction of diverse chemical libraries. Its three-dimensional nature and multiple points for functionalization make it an attractive building block for modern drug discovery programs. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this novel scaffold, enabling the exploration of new and promising areas of chemical space.

References

  • Dhara, K., Midya, G. C., & Dash, J. (2012). A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis. The Journal of Organic Chemistry, 77(18), 8071–8082. [Link]

  • Cimarelli, C. (2016). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules, 21(9), 1168. [Link]

  • de la Torre, V. G., & Kalesse, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34169-34181. [Link]

  • Kumar, C. S. A., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Central Nervous System Agents in Medicinal Chemistry, 17(3), 201-208. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Li, X., et al. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3-Diradical Intermediate and Deracemization by a Chiral Sensitizer. Angewandte Chemie International Edition, 59(48), 21640-21647. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(42), 10766-10783. [Link]

  • D'hooghe, M., & Dejaegher, Y. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. European Journal of Organic Chemistry, 2017(3), 343-359. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). Hydantoin. [Link]

  • Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Li, X., et al. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3-Diradical Intermediate and Deracemization by a Chiral Sensitizer. Angewandte Chemie International Edition, 59(48), 21640-21647. [Link]

  • ResearchGate. (2026). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. [Link]

  • René, O., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry, 80(20), 10218–10225. [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • René, O., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. Journal of Organic Chemistry, 80(20), 10218-10225. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

  • Tokyo University of Science. (n.d.). Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. [Link]

Sources

Application Note: Strategic N-Alkylation of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The spirocyclic scaffold 5-Methyl-5,7-diazaspiro[2.5]octan-6-one represents a privileged structural motif in modern medicinal chemistry.[1] Spiro-fused systems offer distinct advantages over flat aromatic heterocycles, including increased

2

However, the functionalization of the N7 position presents specific challenges:

  • Steric Environment: The adjacent spiro-cyclopropane ring at C5 imposes steric bulk, potentially retarding nucleophilic attack.[1]

  • Electronic Deactivation: The urea carbonyl reduces the nucleophilicity of the N7 nitrogen compared to standard secondary amines.

  • Stability Concerns: While the spiro[2.5] system is robust, harsh acidic conditions or extreme temperatures can induce ring-opening or rearrangement of the cyclopropane moiety .

This guide details three validated protocols for N-alkylation, prioritized by chemoselectivity and operational simplicity.

Structural Analysis[1][8]
  • Core: Cyclic urea (pyrimidinone-like).[1]

  • Reactive Site: N7-H (

    
     ~12–13 in DMSO).[1]
    
  • Competing Site: O-alkylation (isourea formation) is possible but kinetically disfavored under the proposed conditions.[1]

Strategic Decision Matrix

Select the appropriate protocol based on your electrophile and scale.

ReactionMatrixStartSelect Electrophile TypeAlkylHalideAlkyl Halide / Tosylate(R-X)Start->AlkylHalideAlcoholPrimary/Secondary Alcohol(R-OH)Start->AlcoholSensitiveBase-Sensitive FGs?(Esters, Nitriles)AlkylHalide->SensitiveMethodCProtocol C:Mitsunobu Reaction(Stereoinversion)Alcohol->MethodCScaleScale > 10g?Sensitive->ScaleNoMethodAProtocol A:Cs2CO3 / DMF(Mild, Chemoselective)Sensitive->MethodAYesScale->MethodANoMethodBProtocol B:NaH / DMF(Rapid, High Yield)Scale->MethodBYes

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate properties.

Protocol A: Cesium Carbonate Mediated Alkylation (The "Gold Standard")

This method relies on the "Cesium Effect."[3] The large ionic radius of

2
Materials
  • Substrate: 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)[2]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (for lower boiling point)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]

  • Additive: TBAI (10 mol%) if using Alkyl Chlorides.[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may become slightly cloudy; this is normal.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction:

    • Reactive Electrophiles (Bn-Br, Allyl-Br): Stir at RT for 2–4 hours.

    • Unreactive Electrophiles (Alkyl-Cl): Heat to 60°C for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Why this works: The



1

Protocol B: Sodium Hydride Deprotonation (High Throughput)

For simple alkyl chains or large-scale synthesis where functional group tolerance is less critical, NaH provides rapid and quantitative conversion.[1][2]

Safety Warning

Caution: NaH generates

1

Step-by-Step Procedure
  • Base Preparation: Place NaH (60% dispersion in oil, 1.2 equiv) in a dry flask. Wash with dry hexane (2x) to remove oil if downstream purification is sensitive to mineral oil; otherwise, use as is.[2]

  • Solvation: Suspend NaH in anhydrous DMF or THF at 0°C.

  • Deprotonation: Add a solution of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one in DMF dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous bubbling (

      
       evolution) will occur.[1]
      
  • Equilibration: Stir at 0°C for 15 mins, then warm to RT for 15 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add the electrophile dropwise.

  • Quench: Once TLC indicates completion, carefully quench with saturated

    
     solution at 0°C.
    

Protocol C: Mitsunobu Reaction (Halide-Free)[1]

Ideal when the alkyl group is available as an alcohol, particularly for chiral secondary alcohols where inversion of configuration is desired .

Mechanism

The reaction utilizes

MitsunobuAlcoholAlcohol (R-OH)ComplexPhosphoniumIntermediateAlcohol->ComplexActivationPPh3_DIADPPh3 + DIADPPh3_DIAD->ComplexProductN-Alkylated Product(Inverted Config)Complex->ProductSN2 AttackUreaSpiro-Urea(Nucleophile)Urea->Product

Figure 2: Mitsunobu pathway allowing direct coupling of alcohols with the spiro-urea.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (1.0 equiv), the Alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF or Toluene.
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 10–15 minutes.

    • Critical: Maintain temperature < 5°C during addition to prevent side reactions.[1]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate under reduced pressure. The byproduct

    
     can be difficult to remove; triturating the residue with 
    
    
    often precipitates the urea product or the oxide.

Comparison of Methodologies

FeatureProtocol A (

)
Protocol B (NaH)Protocol C (Mitsunobu)
Reaction Type Weak Base /

Strong Base /

Redox Condensation
Reagent Cost Moderate (Cesium)LowHigh (DIAD/

)
FG Tolerance Excellent (Esters ok)Poor (No acidic protons)Good
Moisture Sensitivity ModerateHighHigh
Primary Use Case Complex/Late-stage analogsSimple alkyl chainsChiral/Alcohol substrates

Troubleshooting & Quality Control

Common Issues
  • Low Conversion: Often due to the poor solubility of the spiro-urea.

    • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or increase temperature to 80°C (Protocol A only).[1]

  • O-Alkylation: If the product shows an unexpected NMR shift (e.g., loss of Carbonyl signal in C13 NMR), O-alkylation occurred.[2]

    • Fix: Switch to Protocol A and use a non-polar co-solvent (Toluene/DMF mix) to favor N-alkylation (Charge control vs Orbital control).[1]

Analytical Validation[1][2]
  • 1H NMR: Look for the disappearance of the N7-H singlet (typically broad,

    
     6.0–8.0 ppm) and the appearance of the N-alkyl protons.
    
  • 13C NMR: Confirm retention of the Urea Carbonyl (

    
     ~155–160 ppm). O-alkylation shifts this signal significantly upfield.[1]
    

References

  • BenchChem. (n.d.).[1] 4-Azaspiro[2.5]octane-5,7-dione Reactivity Profile.[1][4] Retrieved from [1]

  • Multicomponent Reactions Involving Diazo Reagents. (2021). Molecules, 26(21), 6577.[2] Retrieved from [1]

  • Escudero, M. I., et al. (2011).[2][3] Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides.[1][3] Synthesis, 571-576.[1][2][3] Retrieved from [1]

  • Bordwell, F. G. (n.d.).[1][2] pKa Table in DMSO.[1][5] Retrieved from [1]

  • Mitsunobu Reaction: Assembling C–N bonds. (2025). RSC Advances / PMC.[1] Retrieved from [1]

Application Note: High-Efficiency Amide Coupling for Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro-piperidines, azaspiro[x.y]alkanes) have emerged as critical "escape from flatland" scaffolds in modern drug discovery, offering high


 character and novel IP space. However, their incorporation into peptide chains or drug linkers is frequently bottlenecked by severe steric hindrance  and conformational rigidity .

Standard coupling protocols (EDC/NHS, HBTU) often fail with these substrates, resulting in low conversion or extensive epimerization of the carboxylic acid partner. This guide details three tiered protocols—ranging from scalable green chemistry to high-reactivity activation—specifically optimized for overcoming the nucleophilic latency of spirocyclic amines.

The Challenge: Sterics vs. Nucleophilicity

Spirocyclic amines present a dual challenge:

  • Steric Shielding: The quaternary carbon at the spiro-junction creates a rigid steric wall, impeding the approach of the amine to the activated electrophile.

  • Nucleophilicity Modulation: While some strained rings (e.g., azetidines) exhibit enhanced nucleophilicity due to hybridization changes, the bulk of the spiro-scaffold often offsets this. In larger spiro-systems (e.g., spiro-piperidines), the nitrogen is often buried in a chair conformation that resists inversion or approach.

Decision Matrix: Reagent Selection

Do not default to HATU. Use this logic flow to select the correct protocol based on your specific substrate's steric profile and acid sensitivity.

ReagentSelection Start Start: Spirocyclic Amine Coupling CheckAcid Is the Acid Component Epimerization Prone? Start->CheckAcid CheckSterics Is the Amine Extremely Hindered (e.g., Spiro[3.3]heptane)? CheckAcid->CheckSterics No (Achiral/Stable) T3P Protocol A: T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) CheckAcid->T3P Yes (Chiral u03b1-center) HATU Protocol B: HATU + HOAt (Standard High-Activity) CheckSterics->HATU No (Moderate Sterics) Ghosez Protocol C: Ghosez's Reagent (In-Situ Acid Chloride) CheckSterics->Ghosez Yes (Severe Sterics) T3P->Ghosez If T3P Fails HATU->Ghosez If HATU Fails

Figure 1: Strategic decision tree for coupling reagent selection. T3P is prioritized for chiral integrity; Ghosez's reagent is the "nuclear option" for difficult sterics.

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: Chiral acids, scale-up, and moderately hindered spirocycles. Mechanism: T3P acts as a cyclic anhydride.[1] It activates the carboxylic acid with low epimerization risk and high solubility in organic solvents (EtOAc, DCM). The byproducts are water-soluble, simplifying purification.[2][3][4]

Materials
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

  • Base: Pyridine (Critical: Pyridine suppresses epimerization better than DIPEA in T3P couplings).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the Spirocyclic Amine (1.1–1.2 equiv) in EtOAc (concentration 0.1–0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0–4.0 equiv). Stir for 5 minutes.

  • Activation: Add T3P solution (1.5–2.0 equiv) dropwise over 5 minutes.

    • Note: T3P is less exothermic than carbodiimides, but dropwise addition ensures control.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40–50 °C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).[4]

    • Wash with 0.5 M HCl (removes excess pyridine/amine).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Protocol B: In-Situ Acid Chloride (Ghosez’s Reagent)

Best For: "Brick wall" substrates (e.g., bulky spiro[3.3]heptanes) where HATU/T3P fail. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions in situ. Acid chlorides are smaller and more electrophilic than the active esters generated by HATU, allowing them to penetrate the steric shield of spirocyclic amines.

Materials
  • Reagent: Ghosez’s Reagent (commercially available or synthesized from N,N-dimethylisobutyramide + phosgene).

  • Solvent: DCM or Chloroform (anhydrous).

  • Base: DIPEA (Hunig's base) or 2,6-Lutidine.

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM under Argon/Nitrogen.

    • Add Ghosez’s Reagent (1.2 equiv) at RT.

    • Stir for 1–2 hours. Monitor by TLC (acid spot should disappear) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling:

    • In a separate vial, dissolve the Spirocyclic Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

    • Add the amine solution slowly to the acid chloride solution at 0 °C.

  • Reaction: Warm to RT and stir for 2–16 hours.

  • Quench: Add sat. NaHCO3 solution.

  • Workup: Extract with DCM. Wash with 1N HCl (if product is not basic) and Brine.

Protocol C: HATU/HOAt (The High-Activity Standard)

Best For: Initial screening and automated parallel synthesis. Why HOAt? The pyridine nitrogen in HOAt (7-aza-1-hydroxybenzotriazole) provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~10x compared to HOBt.

Step-by-Step Procedure
  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or NMP (0.2 M).

  • Add HATU (1.1 equiv) and HOAt (0.1 equiv - additive boosts rate).

  • Immediately add DIPEA (3.0 equiv). The solution should turn yellow.

  • Stir for 2 minutes to form the activated ester (O-At ester).

  • Add the Spirocyclic Amine (1.2 equiv).

  • Stir at RT for 1–4 hours.

    • Warning: Extended reaction times with HATU can lead to guanidinylation of the amine (mass +99 byproduct). If the reaction is slow, switch to Protocol A or B rather than waiting 24h.

Mechanistic Visualization

The following diagram illustrates why Ghosez's reagent succeeds where active esters fail. The steric bulk of the spiro-system blocks the approach to the bulky HATU-ester, whereas the linear, small Acid Chloride allows for a successful trajectory.

Mechanism Acid Carboxylic Acid Ghosez Ghosez's Reagent (Chloro-enamine) Acid->Ghosez Activation HATU_Path HATU Activation: Bulky Active Ester (Steric Clash) Acid->HATU_Path Alt. Path Intermed Intermediate: Acid Chloride (Small Electrophile) Ghosez->Intermed - Amide byproduct Product Amide Product Intermed->Product Fast Attack (Low Steric Barrier) HATU_Path->Product Blocked by Sterics Spiro Spirocyclic Amine (Sterically Shielded) Spiro->Product Nucleophilic Attack

Figure 2: Mechanistic advantage of Acid Chlorides (via Ghosez) over Bulky Active Esters for hindered spirocycles.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric clash preventing transition state.Switch to Protocol B (Ghosez) . Acid chlorides are smaller than T3P/HATU intermediates.
Epimerization Over-activation or high basicity.Switch to Protocol A (T3P) . Use Pyridine instead of DIPEA. Perform at 0 °C.
Guanidinylation (+99 mass) Reaction too slow with HATU; amine attacks coupling reagent.Stop using HATU. Switch to T3P (no guanidine byproduct possible).
Precipitation Solubility of spiro-amine salt.Switch solvent to NMP or DMF/DCM (1:1) . Ensure amine is free-based before addition if possible.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Deveneart, E., et al. (2016).[5] "Ghosez's Reagent: A Versatile Reagent for the Synthesis of Amides." Organic Process Research & Development. (See general Ghosez reagent usage in Org. Biomol. Chem., 2016, 14, 430 for hindered substrates).[5] Link

  • Patterson, A. W., et al. (2011). "Protection of α-Amino Acid Chlorides with Ghosez’s Reagent." Journal of Organic Chemistry. (Demonstrates utility in hindered peptide synthesis).

Sources

Application Note: Protecting Group Strategies for 5,7-diazaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 5,7-diazaspiro[2.5]octan-6-one scaffold represents a unique class of conformationally restricted cyclic ureas.[1] This structure fuses a strained cyclopropane ring (positions 1–3) with a hexahydropyrimidin-2-one ring (positions 3–8).[1]

The Engineering Challenge

Protecting the nitrogen atoms (N5 and N7) presents a dichotomy of reactivity:

  • Nucleophilic Latency: Cyclic ureas are significantly less nucleophilic than their acyclic counterparts due to resonance stabilization and ring constraints. Standard amine protection protocols often fail or require forcing conditions.

  • Electrophilic Fragility: The spiro-cyclopropane moiety is acid-sensitive. While the parent hydrocarbon is robust, the presence of the urea carbonyl at C6 creates electronic push-pull systems that can facilitate ring-opening or rearrangement under strong acidic conditions (e.g., hot HBr or conc. H₂SO₄).[1][2]

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the downstream chemistry and the stability of the spiro-cyclopropane ring.

  • Strategy A: tert-Butoxycarbonyl (Boc) [1][3][4]

    • Pros: Cheap, crystalline intermediates, clean NMR spectra.

    • Cons: Removal requires TFA/HCl. Risk of cyclopropane cleavage if temperature is uncontrolled.

    • Verdict: Best for general medicinal chemistry.

  • Strategy B: p-Methoxybenzyl (PMB) [1]

    • Pros: Orthogonal to acid/base. Removed oxidatively (DDQ) or with strong acid.[1][5] Enhances solubility in organic solvents.

    • Cons: Atom uneconomical; removal with CAN/DDQ can be messy on scale.

    • Verdict: Best for complex total synthesis or when the scaffold must survive harsh acidic steps elsewhere.

  • Strategy C: (2-(Trimethylsilyl)ethoxy)methyl (SEM)

    • Pros: Removed by Fluoride (TBAF).[1][6] Completely orthogonal to acid/base.

    • Cons: Expensive reagents; SEM-Cl is highly toxic.

    • Verdict: Reserved for late-stage functionalization where acid/oxidation is forbidden.

Visual Workflows

Figure 1: Strategic Decision Tree

This diagram guides the chemist through the selection process based on downstream requirements.

PG_Selection Start Start: 5,7-diazaspiro[2.5]octan-6-one Q1 Is the target molecule acid-sensitive? Start->Q1 Boc_Route Strategy A: Boc Protection (Acid Labile) Q1->Boc_Route No (Standard) Q2 Is Oxidative cleavage permissible? Q1->Q2 Yes (High Sensitivity) PMB_Route Strategy B: PMB Protection (Oxidative/Acid Labile) Q2->PMB_Route Yes SEM_Route Strategy C: SEM Protection (Fluoride Labile) Q2->SEM_Route No (Strict Orthogonality)

Caption: Decision matrix for selecting N-protecting groups based on substrate sensitivity.

Detailed Experimental Protocols

Protocol A: Bis-Boc Protection (Standard)

This protocol utilizes DMAP catalysis to overcome the poor nucleophilicity of the cyclic urea.[1]

Reagents:

  • Substrate: 5,7-diazaspiro[2.5]octan-6-one (1.0 equiv)[1]

  • Boc₂O (Di-tert-butyl dicarbonate): 2.5 equiv[1]

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv[1]

  • TEA (Triethylamine): 3.0 equiv[1]

  • Solvent: Dry DCM or THF (0.2 M)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under N₂.

  • Dissolution: Suspend the spiro-urea in dry DCM. Add TEA and DMAP. The mixture may remain a suspension.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.

    • Note: Gas evolution (CO₂) is minimal here as this is an acylation, not a rearrangement, but mild bubbling may occur if Boc₂O hydrolyzes.[1]

  • Reaction: Stir at RT for 16 hours. The suspension should clear as the lipophilic Bis-Boc species forms.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M citric acid (to remove DMAP/TEA), then brine.[1] Dry over Na₂SO₄.[2][7]

  • Purification: Flash chromatography (Hexanes/EtOAc). Bis-Boc products typically elute early (high R_f).[1]

Data Validation (Expected NMR):

  • ¹H NMR: Disappearance of broad NH singlets (~5.0–7.0 ppm).[1] Appearance of sharp singlet at ~1.50 ppm (18H, t-Bu).[1]

  • Stability Check: Verify cyclopropane protons (0.3–1.0 ppm) remain as multiplets. If they shift to olefinic region (5.0–6.0 ppm), ring opening occurred (unlikely under these basic conditions).[1]

Protocol B: Regioselective Mono-PMB Protection

Mono-protection is challenging due to rapid proton transfer.[1] This protocol uses Sodium Hydride (NaH) to generate the urea anion, favoring mono-alkylation via stoichiometry control.[1]

Reagents:

  • Substrate: 1.0 equiv

  • NaH (60% dispersion in oil): 1.1 equiv[1]

  • PMB-Cl (p-Methoxybenzyl chloride): 1.05 equiv[1]

  • TBAI (Tetrabutylammonium iodide): 0.05 equiv (Catalyst)[1]

  • Solvent: Dry DMF (0.1 M)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in dry DMF at 0°C under Argon. Add the spiro-urea solution dropwise.

  • Anion Formation: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of H₂ gas will be observed.

  • Alkylation: Cool back to 0°C. Add TBAI followed by slow addition of PMB-Cl via syringe pump over 1 hour.

    • Critical: Slow addition prevents bis-alkylation.

  • Reaction: Stir at 0°C -> RT for 4 hours.

  • Quench: Carefully add ice water.

  • Workup: Extract with EtOAc. Crucial: Wash organic layer with water (5x) and LiCl (5%) to remove DMF, which can interfere with crystallization.[1]

  • Purification: Recrystallization from Et₂O/Hexanes is often preferred over column chromatography to separate Mono-PMB from Bis-PMB byproduct.

Protocol C: Controlled Deprotection (The "Safe" Zone)

Removing the PG without blowing open the cyclopropane ring.[1]

Workflow Diagram:

Deprotection Input N-Boc-Spiro-Urea Step1 Cool to 0°C (Ice Bath) Input->Step1 Step2 Add TFA/DCM (1:2) Dropwise Step1->Step2 Step3 Monitor TLC (Max 2 hrs) Step2->Step3 Step4 Quench: Sat. NaHCO3 (Keep Cold!) Step3->Step4 Output Free Spiro-Urea Step4->Output

Caption: Thermal control is critical during TFA deprotection to prevent acid-catalyzed cyclopropane rearrangement.

Key Parameters:

  • Reagent: TFA (Trifluoroacetic acid) in DCM (1:2 ratio).[1]

  • Temperature: STRICTLY 0°C. Do not reflux.

  • Scavenger: Add Triethylsilane (TES, 2 equiv) if tert-butyl cations cause side reactions (though less common with ureas than indoles).[1]

  • Time: Check every 30 mins. Extended exposure to TFA leads to ring expansion to the piperidine or open-chain alkene.

Troubleshooting & Data Summary

Comparative Efficiency Table
StrategyYield (Protection)Yield (Deprotection)Cyclopropane StabilitySolubility Impact
Bis-Boc High (85-95%)Good (80%)*Moderate (Temp dependent)Excellent (Lipophilic)
Mono-PMB Moderate (50-65%)High (90%)Excellent (Oxidative)Good
SEM High (90%)High (95%)Perfect (Fluoride)Excellent

*Yield drops if reaction warms >10°C due to ring opening.

Common Pitfalls
  • Ring Opening: If NMR shows olefinic protons (5.5–6.5 ppm) after acidic deprotection, the cyclopropane has opened.[1]

    • Fix: Switch to HCl in Dioxane (anhydrous) or use the PMB strategy (oxidative removal).[1]

  • Incomplete Protection: Cyclic ureas are sterically hindered.

    • Fix: Use "hard" bases like LiHMDS for Boc protection if DMAP/TEA fails.

References

  • Spyropoulos, C., & Kokotos, C. G. (2014).[1][8] One-Pot Synthesis of Ureas from Boc-Protected Amines.[4][9][10][11] The Journal of Organic Chemistry, 79(10), 4477–4483.[1] Link[1]

  • Fischer, C., et al. (2012).[1] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. Magnetic Resonance in Chemistry, 50(1), 33-39.[1] Link

  • Wuts, P. G. M. (2014).[1][5] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[12] (General reference for PMB/Boc stability constants).

  • Knapp, S., et al. (1998).[1] Synthesis of cyclic ureas and their protection strategies. Journal of Organic Chemistry, 63, 1937. (Foundational text on cyclic urea nucleophilicity).

  • Yao, B., et al. (2014).[1] Synthesis of spiro[2.5]octane-5,7-dione. Google Patents / EP3191441B1. Link

Sources

Application Notes and Protocols for the Incorporation of Spiro[2.5]octane into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Rigidity in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in modern peptidomimetic design is the incorporation of conformationally constrained amino acid analogues to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and metabolic stability.[1][2][3]

The spiro[2.5]octane framework, a rigid bicyclic system featuring a fused cyclopropane and cyclohexane ring, presents a compelling scaffold for inducing conformational rigidity in peptides.[4] Its three-dimensional structure can effectively restrict the torsional angles of the peptide backbone, guiding the formation of specific secondary structures such as β-turns. This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel spiro[2.5]octane-based amino acid, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and the subsequent characterization of the resulting peptidomimetics.

I. Synthesis of the Spiro[2.5]octane Amino Acid Building Block

Rationale for the Synthetic Pathway

The chosen pathway leverages the formation of a key intermediate, spiro[2.5]octan-5-one, which serves as the precursor for the introduction of the amino and carboxyl functionalities. The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of α,α-disubstituted amino acids from ketones via a hydantoin intermediate.[5][6][7][8][9] Subsequent hydrolysis of the hydantoin yields the desired amino acid, which is then protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to render it suitable for standard solid-phase peptide synthesis.[10][]

G cluster_0 Synthesis of Spiro[2.5]octan-5-one cluster_1 Synthesis of Spiro[2.5]octane Amino Acid cluster_2 Fmoc Protection 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxycyclohex-2-en-1-one 3-Methoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Methoxycyclohex-2-en-1-one MeOH, H+ 5-Methoxyspiro[2.5]oct-4-ene 5-Methoxyspiro[2.5]oct-4-ene 3-Methoxycyclohex-2-en-1-one->5-Methoxyspiro[2.5]oct-4-ene Simmons-Smith or Grignard Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one 5-Methoxyspiro[2.5]oct-4-ene->Spiro[2.5]octan-5-one Acidic Hydrolysis Spiro[2.5]octane-5,5'-hydantoin Spiro[2.5]octane-5,5'-hydantoin Spiro[2.5]octan-5-one->Spiro[2.5]octane-5,5'-hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Spiro[2.5]octan-5-one->Spiro[2.5]octane-5,5'-hydantoin 5-Amino-spiro[2.5]octane-5-carboxylic acid 5-Amino-spiro[2.5]octane-5-carboxylic acid Spiro[2.5]octane-5,5'-hydantoin->5-Amino-spiro[2.5]octane-5-carboxylic acid Alkaline Hydrolysis Fmoc-5-amino-spiro[2.5]octane-5-carboxylic acid Fmoc-5-amino-spiro[2.5]octane-5-carboxylic acid 5-Amino-spiro[2.5]octane-5-carboxylic acid->Fmoc-5-amino-spiro[2.5]octane-5-carboxylic acid Fmoc-OSu, NaHCO3

Figure 1: Proposed synthetic workflow for the Fmoc-protected spiro[2.5]octane amino acid.

Protocol 1: Synthesis of Fmoc-5-amino-spiro[2.5]octane-5-carboxylic Acid

This protocol is divided into three main stages: synthesis of the ketone precursor, formation and hydrolysis of the hydantoin, and Fmoc protection.

Stage 1: Synthesis of Spiro[2.5]octan-5-one

This stage is adapted from a patented procedure.[12]

  • Step 1.1: Synthesis of 3-Methoxycyclohex-2-en-1-one.

    • To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Step 1.2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene.

    • To a solution of 3-methoxycyclohex-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene), add a Lewis acid (e.g., zinc chloride).

    • Slowly add an ethyl Grignard reagent (e.g., EtMgBr) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, dry the combined organic layers, and concentrate. Purify by column chromatography.

  • Step 1.3: Synthesis of Spiro[2.5]octan-5-one.

    • Dissolve the 5-methoxyspiro[2.5]oct-4-ene (1.0 eq) in a mixture of tetrahydrofuran and water.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature for 2-4 hours until TLC indicates complete conversion.

    • Neutralize the reaction with saturated sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain spiro[2.5]octan-5-one.

Stage 2: Synthesis of 5-Amino-spiro[2.5]octane-5-carboxylic Acid via Bucherer-Bergs Reaction

This stage follows the general principles of the Bucherer-Bergs synthesis.[5][6][8]

  • Step 2.1: Synthesis of Spiro[2.5]octane-5,5'-hydantoin.

    • In a sealed pressure vessel, combine spiro[2.5]octan-5-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.

    • Heat the mixture to 80-100 °C for 12-24 hours. The reaction should be monitored for the disappearance of the starting ketone.

    • Cool the reaction vessel to room temperature and carefully acidify with hydrochloric acid to precipitate the hydantoin product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2.2: Hydrolysis to the Amino Acid.

    • Suspend the spiro[2.5]octane-5,5'-hydantoin (1.0 eq) in an aqueous solution of a strong base (e.g., 2M sodium hydroxide).

    • Heat the mixture to reflux for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully neutralize with concentrated hydrochloric acid to the isoelectric point of the amino acid (typically pH 5-6).

    • The amino acid will precipitate out of solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Stage 3: N-Fmoc Protection

This is a standard procedure for the Fmoc protection of amino acids.[10]

  • Step 3.1: Fmoc Protection.

    • Dissolve the 5-amino-spiro[2.5]octane-5-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone or dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final Fmoc-protected spiro[2.5]octane amino acid.

II. Incorporation of the Spiro[2.5]octane Amino Acid into Peptides

The Fmoc-protected spiro[2.5]octane amino acid can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[13]

Rationale for SPPS

SPPS allows for the efficient and stepwise synthesis of peptides on a solid support, with easy removal of excess reagents and byproducts by simple filtration and washing.[13] The use of Fmoc for Nα-protection and acid-labile side-chain protecting groups provides an orthogonal protection scheme, enabling the synthesis of complex peptides.

G cluster_cycle SPPS Cycle Resin Resin Swell Swell Resin->Swell 1. Swell Resin Deprotect Deprotect Swell->Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Wash1 Wash1 Deprotect->Wash1 3. Wash Couple Couple Wash1->Couple 4. Couple Amino Acid (Fmoc-AA-OH, Activator) Wash2 Wash2 Couple->Wash2 5. Wash Wash2->Deprotect Repeat Cycle Cleave Cleave Wash2->Cleave Final Cycle Purify Purify Cleave->Purify 6. Cleave & Deprotect (TFA Cocktail) Characterize Characterize Purify->Characterize 7. Purify (HPLC)

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Manual Fmoc-SPPS of a Peptide Containing the Spiro[2.5]octane Amino Acid

This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-Ala-Spi-Gly-NH₂) on a Rink Amide resin, where "Spi" represents the spiro[2.5]octane amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH

  • Fmoc-5-amino-spiro[2.5]octane-5-carboxylic acid (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU)

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, activate Fmoc-Gly-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test (beads should be colorless).

  • Second Amino Acid Coupling (Fmoc-Spiro-OH):

    • Repeat the Fmoc deprotection and washing steps as in 2a and 2b.

    • Activate the Fmoc-5-amino-spiro[2.5]octane-5-carboxylic acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

    • Add the activated amino acid to the resin and shake. Due to the steric bulk of the spirocyclic amino acid, an extended coupling time (4-6 hours) or a double coupling may be necessary.

    • Wash the resin and perform a Kaiser test.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-Ala-OH as described in step 2.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice more.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

III. Characterization of Spiro[2.5]octane-Containing Peptidomimetics

A. Conformational Analysis by NMR Spectroscopy

The primary reason for incorporating the spiro[2.5]octane moiety is to induce a specific, rigid conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these peptidomimetics in solution.

Rationale for NMR Analysis:

Through-space correlations observed in 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide distance constraints between protons that are close in space, which is essential for defining the peptide's conformation.

G Peptide_Sample Peptide_Sample NMR_Acquisition NMR_Acquisition Peptide_Sample->NMR_Acquisition 1. Prepare Sample Data_Processing Data_Processing NMR_Acquisition->Data_Processing 2. Acquire 1D & 2D Spectra (COSY, TOCSY, NOESY/ROESY) Resonance_Assignment Resonance_Assignment Data_Processing->Resonance_Assignment 3. Process Data NOE_Analysis NOE_Analysis Resonance_Assignment->NOE_Analysis 4. Assign Resonances Structure_Calculation Structure_Calculation NOE_Analysis->Structure_Calculation 5. Identify NOE Cross-peaks Structure_Validation Structure_Validation Structure_Calculation->Structure_Validation 6. Calculate 3D Structure Ensemble Final_Structure Final_Structure Structure_Validation->Final_Structure 7. Validate Structure

Sources

Application Note: Scalable Synthesis of 5-Methyl Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in drug discovery. It addresses the scalable synthesis of 5-methyl-4,7-diazaspiro[2.5]octane , a high-value


-rich scaffold used to modulate physicochemical properties in lead optimization.

Target Scaffold: 5-Methyl-4,7-diazaspiro[2.5]octane (and derivatives) Document Type: Process Protocol & Technical Guide Version: 2.1 (Industrial Process Optimized)

Executive Summary & Strategic Value

In modern medicinal chemistry, "escaping flatland" is a priority. Diazaspiro scaffolds offer a rigid, three-dimensional geometry that improves solubility and metabolic stability compared to flat aromatic bioisosteres.

The 5-methyl-4,7-diazaspiro[2.5]octane scaffold is particularly valuable because:

  • Chirality: The 5-methyl group introduces a stereocenter, allowing for the separation of enantiomers to probe specific binding pockets.

  • Vectorization: The spiro-fusion of a cyclopropane and a piperazine ring creates unique bond vectors distinct from standard piperazines or spiro[3.3]heptanes.

  • Scalability: Unlike routes requiring hazardous diazomethane or expensive noble metal catalysts, this protocol utilizes cheap commodity chemicals (malonates, dihaloalkanes) and robust reduction chemistry.

This guide details a 3-step convergent synthesis optimized for gram-to-kilogram scale, focusing on safety (exotherm management) and purity (crystallization-driven isolation).

Synthetic Strategy & Pathway Analysis

The synthesis relies on a "Make-the-Ring, Then-Fill-the-Ring" logic. We first construct the quaternary spiro-carbon via double alkylation, then close the piperazine ring using a diamine, and finally reduce the resulting dione.

Reaction Scheme Visualization

G Start Diethyl Malonate (Commodity Reagent) Step1 Step 1: Double Alkylation (Cyclopropane Formation) Start->Step1 + 1,2-Dibromoethane K2CO3, DMF Inter1 Diethyl 1,1-cyclopropane- dicarboxylate Step1->Inter1 Step2 Step 2: Spiro-Annulation (Condensation with 1,2-diaminopropane) Inter1->Step2 + 1,2-Diaminopropane NaOEt, EtOH Inter2 5-Methyl-4,7-diazaspiro [2.5]octane-4,8-dione Step2->Inter2 Step3 Step 3: Global Reduction (Amide to Amine) Inter2->Step3 NaBH4 / BF3·OEt2 or LiAlH4 Final 5-Methyl-4,7-diazaspiro [2.5]octane (Target Scaffold) Step3->Final

Caption: Logical flow for the convergent synthesis of the 5-methyl-4,7-diazaspiro[2.5]octane scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

Objective: Create the quaternary spiro-center. Scale: 100 g input.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • DMF (Dimethylformamide) (5 vol) or Acetone (for milder conditions)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv) - Phase Transfer Catalyst

Protocol:

  • Setup: Charge a 2L 3-neck flask with DMF and

    
    . Add TBAB. Mechanical stirring is mandatory due to the slurry nature.
    
  • Addition: Add diethyl malonate and 1,2-dibromoethane at room temperature.

  • Reaction: Heat the mixture to 60–70 °C for 16–24 hours. Note: Do not overheat (>90 °C) to avoid decarboxylation.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with Ethyl Acetate.
  • Extraction: Dilute filtrate with water (exothermic mixing) and extract with Ethyl Acetate (3x).

  • Purification: Distillation under reduced pressure is critical here to remove unreacted diethyl malonate.

    • Target bp: ~100–105 °C at 15 mmHg.

    • Yield: Expect 65–75%.[1]

Process Insight: The use of TBAB accelerates the second alkylation step, reducing the formation of the mono-alkylated open-chain byproduct.

Step 2: Spiro-Annulation to the Diketopiperazine

Objective: Form the 6-membered diaza-ring and introduce the methyl substituent. Scale: 50 g input (Diester).

Reagents:

  • Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv)

  • 1,2-Diaminopropane (1.1 equiv) - Source of "5-Methyl"

  • Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

Protocol:

  • Setup: Charge a reactor with Ethanol and NaOEt solution.

  • Mixing: Add 1,2-diaminopropane. Stir for 15 min.

  • Cyclization: Add the cyclopropane diester dropwise over 1 hour. The reaction is slightly exothermic.

  • Reflux: Heat to reflux (78 °C) for 12–16 hours. The formation of a white precipitate (the sodium salt of the dione or the dione itself) is common.

  • Isolation:

    • Cool to 0 °C.

    • Neutralize carefully with conc. HCl to pH ~7 (if using NaOEt).

    • Alternative (Self-Validating): If the product precipitates heavily, filter directly and wash with cold ethanol. The dione is often sparingly soluble in cold alcohols.

  • Yield: Expect 70–85%. The product is a stable solid, often white to off-white.

Mechanistic Note: 1,2-Diaminopropane is chiral. If you use racemic diamine, you get a racemate. If you use (S)-1,2-diaminopropane, you obtain the chiral (S)-5-methyl scaffold directly.

Step 3: Global Reduction (The "Safety Critical" Step)

Objective: Reduce the cyclic diamide (dione) to the secondary amine. Choice of Reagent: While LiAlH4 is standard in academia,


 + 

is preferred for scalability due to easier handling and safer quenching profiles.

Reagents:

  • Spiro-dione intermediate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (6.0 equiv)
    
  • Boron Trifluoride Etherate (

    
    ) (7.0 equiv)
    
  • THF (Tetrahydrofuran), anhydrous (10 vol)

Protocol:

  • Setup: Charge

    
     and THF into a dry reactor under 
    
    
    
    . Cool to 0 °C.
  • Substrate Addition: Add the spiro-dione solid in portions. (Gas evolution may occur).

  • Activation: Add

    
     dropwise via an addition funnel, maintaining internal temp < 10 °C. Caution: Significant Exotherm.
    
  • Reaction: Once addition is complete, warm to reflux (66 °C) and hold for 16 hours. The slurry will change consistency as the amide reduces to the amine-borane complex.

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add Methanol to destroy excess hydride (H2 evolution!).

    • Add 6N HCl carefully.

    • Reflux the acidic mixture for 2 hours. Why? This breaks the robust N-B (nitrogen-boron) complexes formed during reduction.

  • Isolation:

    • Cool and basify with NaOH (50% wt) to pH > 12.

    • Extract with DCM or Chloroform/IPA (3:1) multiple times (amine is polar).

    • Dry (

      
      ) and concentrate.[2][3]
      
  • Purification: The crude oil is often purified by forming the Oxalate or HCl salt , which crystallizes readily from Ethanol/Ether.

Analytical QC & Characterization

To validate the synthesis, compare the NMR shifts of the Dione vs. the Amine.

FeatureDione Intermediate (Step 2)Final Scaffold (Step 3)
State White Solid (High MP)Colorless Oil / Hygroscopic Solid
IR Spectrum Strong C=O bands (~1680 cm⁻¹)No C=O; N-H stretch (~3300 cm⁻¹)
¹H NMR (DMSO) Amide N-H (broad, >8 ppm)Amine N-H (broad, <2 ppm)
CH₂ (Piperazine) ~3.0 - 3.5 ppm (deshielded)~2.5 - 3.0 ppm (shielded)
Spiro-Cyclopropane 0.8 - 1.2 ppm (multiplets)0.3 - 0.6 ppm (distinctive high field)

Safety & Scalability Assessment

Hazard Analysis (HAZOP)
  • Alkylation (Step 1): 1,2-Dibromoethane is a potential carcinogen and highly toxic. Use closed handling systems.

  • Reduction (Step 3):

    • Risk: Uncontrolled

      
       evolution during quench.
      
    • Control: Use a dedicated vent line; add quencher via metering pump; maintain inert headspace.

    • Alternative: For >1kg scale, consider using Red-Al (Vitride) in Toluene. It is thermally more stable than LAH and non-pyrophoric, though still reactive with moisture.

Green Chemistry Optimization
  • Solvent Swap: Replace DMF in Step 1 with Acetonitrile or MEK (Methyl Ethyl Ketone) to facilitate solvent recovery and lower toxicity.

  • Atom Economy: The salt formation in Step 2 produces NaCl/NaBr waste. Ensure aqueous waste streams are treated for halide content.

References

  • Carreira, E. M., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 2008. Link (Foundational work on diazaspiro synthesis).

  • ChemicalBook. "7-Benzyl-4,7-diazaspiro[2.5]octane synthesis." Link (Commercial route validation).

  • Org. Synth. "Preparation of Cyclopropane-1,1-dicarboxylic acid."[1][4] Organic Syntheses, Coll.[5] Vol. 6, p. 320. Link (Standard protocol for Step 1).

  • Vertex/Google Patents. "Synthesis method of 4,7-diazaspiro[2.5]octane derivatives." CN108863958A. Link (Specific industrial process for the [2.5] scaffold).

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010. (Review of properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for high-polarity, basic diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane). Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.

The "Spiro" Challenge: Understanding the Substrate

Diazaspiro compounds represent a unique purification challenge compared to their flat, fused-ring counterparts (e.g., piperazines). The spiro-carbon center creates a rigid, orthogonal geometry that often exposes the nitrogen lone pairs more effectively to the solvent environment.

Why standard methods fail:

  • Hyper-Basicity: Diazaspirocycles often exhibit elevated pKa values (pKa > 10) compared to morpholines or piperidines. On standard silica gel, these basic amines form strong ionic bonds with acidic silanols (pKa ~5), resulting in severe tailing or irreversible adsorption.

  • Extreme Polarity: The compact, polar nature of these scaffolds (low LogD) causes them to elute at the void volume (solvent front) in standard acidic Reverse Phase (RP) HPLC, leading to co-elution with salts and polar impurities.

  • Lack of Chromophores: Many diazaspiro building blocks lack UV-active groups, making detection by standard UV-Vis (254 nm) impossible without derivatization or alternative detectors (ELSD/MS).

Troubleshooting Guide (Q&A)

Q1: My diazaspiro compound streaks across the entire column on normal phase silica. How do I fix this?

Diagnosis: This is "Silanol Drag." The secondary amines in your spiro cycle are protonating the acidic silanol groups on the silica surface, acting as an unintentional ion-exchange resin. Solution: You must neutralize the surface or the amine.

  • Option A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1-2% concentrated Ammonium Hydroxide (

    
    ) to your DCM/MeOH mobile phase. This blocks the silanol sites.
    
  • Option B (Stationary Phase Switch): Switch to Amine-Functionalized Silica (NH2-Silica) . These columns have a basic surface that repels the basic amine of your product, resulting in sharp peaks without needing mobile phase additives.

Q2: I switched to Reverse Phase (C18), but my compound elutes immediately (at the solvent front).

Diagnosis: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), your basic diazaspiro compound is fully protonated (


). This charged species is highly hydrophilic and has no interaction with the hydrophobic C18 chains.
Solution:  Use High pH Reverse Phase Chromatography .
  • By adjusting the mobile phase pH to 10–11 (using Ammonium Bicarbonate or Ammonium Hydroxide), you deprotonate the amine (

    
    ). The neutral free base is significantly more hydrophobic and will retain on the C18 column.
    
  • Note: Ensure your column is rated for High pH (e.g., Hybrid Particle Technology like Waters XBridge or Agilent PLRP-S). Standard silica C18 dissolves at pH > 8.

Q3: My crude reaction mixture is only soluble in water or DMSO. How do I load this onto a Flash column?

Diagnosis: Liquid loading with strong solvents (DMSO/Water) disrupts the chromatography, causing band broadening ("viscous fingering"). Solution: Use SCX "Catch-and-Release" or Dry Loading .

  • SCX Method: Acidify your crude mixture and load it onto a Strong Cation Exchange (SCX) cartridge.[1] The basic diazaspiro binds tightly. Wash with MeOH to remove DMSO/neutrals. Elute with

    
     in MeOH.
    
  • Dry Loading: Adsorb the crude mixture onto Celite or amine-silica (ratio 1:3), evaporate the solvent, and load the dry powder into a pre-column.

Experimental Protocols

Protocol A: High pH Preparative HPLC (The "Gold Standard")

Best for: Final purification of polar, basic diazaspiro compounds.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: Hybrid Silica C18 (e.g., XBridge Prep C18, 5 µm, OBD).

Step-by-Step:

  • Solubility Check: Dissolve 1 mg of sample in 1 mL of Mobile Phase A. If cloudy, add minimal ACN. Crucial: Do not use TFA or Formic Acid to dissolve the sample, as it will buffer the local pH down inside the column.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–10 min: 5% -> 40% B (Shallow gradient is key for polar compounds).

    • 10–12 min: 95% B (Wash).

  • Detection: Monitor at 210-220 nm (amide bond absorption) or use MS triggers (ESI+).

  • Workup: Pool fractions. Remove ACN via rotary evaporation. The remaining aqueous solution contains volatile ammonium bicarbonate, which can be removed by lyophilization (freeze-drying).

Protocol B: SCX Catch-and-Release (Rapid Cleanup)

Best for: Removing non-basic impurities and switching solvents before final purification.

Materials: SCX Cartridge (sulfonic acid bonded silica), MeOH, 2M


 in MeOH.

Step-by-Step:

  • Conditioning: Flush SCX cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading: Dissolve crude in MeOH (or Water/DMSO if necessary). Acidify with Acetic Acid (pH < 4) to ensure the amine is protonated. Load onto cartridge.

  • Washing (The "Catch"): Flush with 5 CV of MeOH.

    • Result: Neutrals, acids, and DMSO elute. The diazaspiro compound remains bound ionically.

  • Elution (The "Release"): Flush with 3 CV of 2M

    
     in MeOH.
    
    • Result: The ammonia deprotonates the diazaspiro compound, breaking the ionic bond. Collect this fraction.

  • Finish: Concentrate the ammonia fraction. You now have the free base, stripped of polar non-basic impurities.

Decision Matrices & Visualizations

Figure 1: Purification Strategy Decision Tree

This logic flow helps you select the correct method based on sample polarity and quantity.

PurificationStrategy Start Crude Diazaspiro Mixture Solubility Is sample soluble in DCM/EtOAc? Start->Solubility NormalPhase Flash Chromatography (Amine-Silica or DCM/MeOH+NH3) Solubility->NormalPhase Yes SCX SCX Catch-and-Release (Remove DMSO/Salts) Solubility->SCX No Yes Yes No No (Only Water/DMSO) PurityCheck Is Purity > 95%? NormalPhase->PurityCheck SCX->PurityCheck Final Final Product (Free Base) PurityCheck->Final Yes PrepLC High pH Prep HPLC (C18 @ pH 10) PurityCheck->PrepLC No PrepLC->Final

Caption: Decision tree for selecting purification methods based on solubility and purity requirements.

Figure 2: SCX "Catch-and-Release" Mechanism

Visualizing the ionic interactions during the cleanup process.

SCX_Mechanism Step1 LOAD (pH < 4) [R-NH3+] binds to [SO3-] Step2 WASH (MeOH) Neutrals/Acids wash through Step1->Step2 Impurities Removed Step3 ELUTE (NH3/MeOH) [NH3] displaces [R-NH2] Step2->Step3 Switch to Basic Eluent

Caption: Mechanism of Strong Cation Exchange (SCX) for isolating basic amines.

Comparative Data Tables

Table 1: Mobile Phase Additive Effects on Diazaspiro Retention

Comparison of retention behavior on Standard C18 vs. High pH C18.

ParameterStandard Acidic ConditionsHigh pH Conditions (Recommended)
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
Species State Protonated Cation (

)
Neutral Free Base (

)
Polarity High (Hydrophilic)Moderate (Lipophilic)
Retention (

)
< 1 (Elutes at void)2 - 10 (Good retention)
Peak Shape Broad / TailingSharp / Symmetrical
Loading Capacity Low (Repulsion effects)High (Solubility limited)
Table 2: Recommended Stationary Phases
Column TypeBest ForTechnical Note
Amine-Silica (NH2) Flash PurificationNo modifier needed; prevents acid-catalyzed degradation.
Hybrid C18 (High pH) Prep HPLCMust resist dissolution at pH 10 (e.g., Waters XBridge, Gemini NX).
SCX (Sulfonic Acid) Crude Cleanup"Digital" separation (Bind/No-Bind). Excellent for DMSO removal.
HILIC (Diol/Amide) Ultra-Polar AnalogsUse if compound precipitates at pH 10 or is too polar for C18.

References

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Teledyne ISCO. (2016). Purine and Related Compound Purification Strategies.[4] Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. Retrieved from [Link]

Sources

Technical Support Center: Flash Chromatography of Diazaspiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of diazaspiro amines using flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring you can make informed decisions during your purification process.

Understanding the Challenge: The Basic Nature of Diazaspiro Amines

Diazaspiro amines, like many nitrogen-containing heterocyclic compounds, are basic in nature. This inherent basicity is the primary cause of many challenges encountered during flash chromatography on standard silica gel.[1][2] The silica surface is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic amine functionalities of your target compounds.[2][3] This acid-base interaction leads to several common problems:

  • Peak Tailing: The most frequent issue, where the peak has an asymmetrical shape with a drawn-out tail. This occurs because the amine interacts strongly with the acidic silica, leading to slow and uneven elution.[4][5][6]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in low or no recovery.[4][7]

  • Poor Resolution: Peak tailing and strong retention can cause peaks to broaden and overlap, making it difficult to separate the desired compound from impurities.[7]

  • Compound Degradation: The acidic nature of the silica can sometimes lead to the degradation of sensitive amine compounds.[1][8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the flash chromatography of diazaspiro amines in a question-and-answer format.

Issue 1: My diazaspiro amine is showing significant peak tailing on a silica gel column.

Q: What is causing the peak tailing and how can I fix it?

A: Peak tailing of basic compounds like diazaspiro amines on silica gel is primarily due to strong interactions with acidic silanol groups on the stationary phase.[5] To mitigate this, you have several options:

Option 1: Use a Mobile Phase Modifier

The most common approach is to add a small amount of a basic modifier to your mobile phase.[1][4][7] This "competing base" will interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your amine to elute more symmetrically.[1][9]

  • Recommended Modifiers:

    • Triethylamine (TEA): Typically used at a concentration of 0.1-2% (v/v).[4][7] It is a popular choice for less polar solvent systems like hexane/ethyl acetate.

    • Ammonia (in Methanol): A solution of ammonia in methanol (e.g., 1-10%) can be very effective, especially for more polar solvent systems like dichloromethane/methanol.[2][10]

    • Ammonium Hydroxide: Can be added to the mobile phase to increase the pH and reduce tailing.[1][9]

Experimental Protocol: Deactivating Silica Gel with a Basic Modifier

  • Develop a TLC method: Spot your crude sample on a silica TLC plate.

  • Prepare two developing chambers:

    • Chamber 1: Your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

    • Chamber 2: Your chosen eluent with 1% triethylamine.

  • Run the TLC plates: Compare the spot shape and Rf value. You should observe a more symmetrical spot and potentially a slightly higher Rf in the chamber with the basic modifier.

  • Column Equilibration: Before loading your sample, equilibrate the silica gel column with the mobile phase containing the basic modifier for at least 5 column volumes. This ensures the silica is fully deactivated.[9]

  • Elution: Run the chromatography using the modified mobile phase.

Option 2: Switch to an Alternative Stationary Phase

If mobile phase modifiers do not resolve the issue or are undesirable (e.g., difficult to remove during solvent evaporation), consider using a different stationary phase.

  • Amine-functionalized Silica (NH2 Column): This is often the best choice for purifying basic amines.[2][11][12] The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic compounds, leading to improved peak shape without the need for mobile phase modifiers.[3][4]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for the purification of basic compounds.[7][13]

Issue 2: My diazaspiro amine is not eluting from the silica column, even with a very polar solvent system.

Q: Why is my compound sticking to the column and what can I do?

A: This is likely due to very strong irreversible adsorption to the acidic silica gel.[7]

Solution: Reversed-Phase Flash Chromatography

In this scenario, switching to reversed-phase (RP) flash chromatography is a highly effective strategy.[1][13] In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Principle: Compounds are separated based on their hydrophobicity. By adjusting the pH of the mobile phase, you can control the ionization state of your diazaspiro amine and, consequently, its retention.

  • Method Development:

    • Choose a mobile phase system: Water/acetonitrile or water/methanol are common.

    • Add a pH modifier: To ensure good peak shape and retention for basic amines, it's recommended to make the mobile phase basic. Adding a small amount of a volatile base like triethylamine (0.1%) or ammonium hydroxide (0.1%) to both the aqueous and organic mobile phase components is a good starting point.[1] This will keep your amine in its neutral, less polar form, increasing its retention on the non-polar stationary phase.[1]

    • Develop a gradient: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute your compound.

Workflow for Switching to Reversed-Phase Chromatography

G A Compound does not elute from silica column B Switch to Reversed-Phase (RP) Flash Chromatography A->B C Select a C18 column B->C D Prepare Mobile Phases: A: Water + 0.1% TEA B: Acetonitrile + 0.1% TEA C->D E Equilibrate column with initial mobile phase composition D->E F Dissolve sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Methanol) E->F G Load sample onto the column F->G H Run a gradient elution (e.g., 5% to 95% B over 20 CV) G->H I Monitor elution and collect fractions H->I

Caption: Workflow for switching to reversed-phase chromatography.

Issue 3: I can't see my diazaspiro amine with the UV detector.

Q: My compound lacks a strong UV chromophore. How can I detect it?

A: Many organic molecules, including some diazaspiro amines, may not have a significant UV chromophore, making detection by UV-Vis detectors challenging.[14]

Solution: Evaporative Light Scattering Detector (ELSD)

An Evaporative Light Scattering Detector (ELSD) is an excellent alternative for detecting non-chromophoric compounds.[15][16][17]

  • How it works: The ELSD nebulizes the column eluent into a fine mist. The solvent is then evaporated in a heated tube, leaving behind tiny particles of your non-volatile compound. A light source illuminates these particles, and a detector measures the scattered light. The intensity of the scattered light is proportional to the mass of the compound.[17][18]

  • Advantages of ELSD:

    • Universal Detection: It can detect any compound that is less volatile than the mobile phase, regardless of its optical properties.[15][18]

    • Gradient Compatibility: Unlike refractive index (RI) detectors, ELSD is compatible with gradient elution.[17]

    • More Accurate Quantification: The ELSD response is more directly related to the mass of the analyte compared to a UV detector, where the response is dependent on the molar absorptivity of the compound.[15]

DetectorPrincipleSuitable for Diazaspiro Amines?
UV-Vis Measures the absorption of UV-visible light by the analyte.Yes, if the compound has a suitable chromophore.
ELSD Measures light scattered by particles of the non-volatile analyte after solvent evaporation.Yes, especially for compounds with weak or no UV absorbance.[15][16]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Yes, provides mass information for peak identification.

FAQs

Q1: What are the best starting solvent systems for flash chromatography of diazaspiro amines on silica gel?

A1: Good starting points for mobile phases are binary mixtures of a non-polar and a polar solvent. For diazaspiro amines, which are often polar, you will likely need a moderately polar to polar solvent system.

  • For less polar amines: Hexane/Ethyl Acetate[10][13]

  • For more polar amines: Dichloromethane/Methanol[10][13]

Remember to always include a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to prevent peak tailing.[7][19]

Q2: How much crude material can I load onto my flash column?

A2: A general rule of thumb for sample loading is 1-5% of the mass of the stationary phase.[7] However, this can vary significantly depending on the difficulty of the separation. For challenging separations with closely eluting compounds, you may need to reduce the load to 1% or even less.

Q3: Should I perform a liquid load or a dry load?

A3: Dry loading is often recommended, especially if your crude sample is not very soluble in the initial mobile phase.

  • Dry Loading Procedure:

    • Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of an inert adsorbent like silica gel or Celite®.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your pre-packed column.[7]

Q4: Can I reuse my amine-functionalized (NH2) column?

A4: While some manufacturers suggest that amine columns can be reused, it's important to note that their performance can degrade over time, especially when using polar elution solvents.[4][12] For critical separations, using a fresh column is recommended to ensure reproducibility.

Q5: My TLC shows good separation, but my column chromatography does not. What could be the problem?

A5: This is a common issue that can arise from several factors:

  • Column Overloading: You may have loaded too much material onto the column, exceeding its capacity to separate the components effectively.[7]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation.

  • Compound Instability on Silica: Your compound might be degrading on the silica gel during the longer residence time on the column compared to the TLC plate.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[7]

Decision Tree for Method Selection

G A Start: Purify Diazaspiro Amine B Develop TLC method on silica gel A->B C Does the spot show tailing? B->C D No C->D E Yes C->E F Proceed with silica gel flash chromatography using the same mobile phase. D->F G Add 0.1-1% TEA or NH3 to the mobile phase. Does this resolve the tailing? E->G L Is the compound very polar and/or does not elute from normal phase? F->L H Yes G->H I No G->I J Proceed with silica gel flash chromatography using the modified mobile phase. H->J K Consider alternative stationary phases: - Amine-functionalized silica (NH2) - Alumina I->K J->L K->L M Switch to Reversed-Phase (RP) Flash Chromatography L->M Yes

Caption: Decision tree for selecting a flash chromatography method.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • How to overcome limitations in flash chromatography with an ELSD. (n.d.). Buchi.com. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Successful flash chromatography. (2025, December 6). Biotage. [Link]

  • Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. [Link]

  • When do I need to use an ELSD with flash chromatography? (2023, February 6). Biotage. [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. [Link]

  • Detecting the undetectable in flash column chromatography, part 2. (2023, January 23). Biotage. [Link]

  • When should I use a pH modifier in flash column chromatography gradient? (2023, January 23). Biotage. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). LinkedIn. [Link]

  • How to Choose a UV Detector for Chromatography Applications. (n.d.). Semilab. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]

  • When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). PMC. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). LinkedIn. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.).
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC Europe. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase. (2015, November 26). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. (2024, February 26). MDPI. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Analysis of weak UV-absorbing pharmaceutical drug substances using CE with condensation nucleation light-scattering detection. (2025, August 6). ResearchGate. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). University of Bristol. [Link]

  • Identifying and Collecting Weak UV Absorbance and Low Level Peaks of Interest From a Complex Mixture Using Conditional Logic Purification on Mass and UV Signals. (n.d.). LCGC International. [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. (2019, May 30). Organic Letters. [Link]

  • How can we perform HPLC for a uv inactive & highly polar compound? (2024, May 23). ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). White Rose Research Online. [Link]

Sources

Stability of diazaspiro[2.5]octan-6-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of Diazaspiro[2.5]octan-6-one Under Acidic Conditions

Executive Summary: Know Your Isomer

Before addressing stability, it is critical to distinguish between the two common isomers of "diazaspiro[2.5]octan-6-one." Their behavior under acidic conditions is diametrically opposed.

Feature1,2-Diazaspiro[2.5]octan-6-one 4,7-Diazaspiro[2.5]octan-6-one
Core Structure Diaziridine (3-membered ring with 2 nitrogens) spiro-fused to cyclohexanone.Piperazine ring spiro-fused to cyclopropane.
Acid Stability CRITICAL INSTABILITY. Rapidly hydrolyzes in dilute acid.STABLE. Forms salts (e.g., hydrochloride) in acidic media; compatible with TFA deprotection.
Primary Risk Complete degradation to 1,4-cyclohexanedione and hydrazine.Salt precipitation; cyclopropane opening only under extreme forcing conditions.

This guide focuses on the 1,2-diazaspiro[2.5]octan-6-one (Diaziridine) , as this is the isomer that presents significant stability challenges requiring troubleshooting. If you are working with the 4,7-isomer, standard amine handling protocols apply.

Stability Profile: The Chemistry of Degradation

The 1,2-diazaspiro[2.5]octan-6-one scaffold contains a strained diaziridine ring.[1] Diaziridines are weak bases (


 of conjugate acid ~2–4), but protonation of the ring nitrogen triggers a rapid, irreversible ring-opening sequence.
Mechanism of Acid-Catalyzed Hydrolysis

Unlike standard amines, you cannot simply "protonate and extract" a diaziridine.

  • Protonation: The acid (

    
    ) protonates one of the diaziridine nitrogens.
    
  • Ring Opening: The strain of the 3-membered ring, combined with the weakening of the N-N bond, leads to cleavage.

  • Hydrolysis: Water attacks the resulting carbocation/iminium intermediate.

  • Decomposition: The spiro-carbon (C3 of diaziridine) reverts to a ketone. Since this carbon is part of the cyclohexane ring, and position 6 is already a ketone, the final organic product is 1,4-cyclohexanedione .

AcidHydrolysis Start 1,2-Diazaspiro[2.5] octan-6-one Protonation Protonated Intermediate (Unstable) Start->Protonation + H+ (Acid) RingOpen Ring Opening (N-N Cleavage) Protonation->RingOpen Fast Hydrolysis Hydrolysis (+ H2O) RingOpen->Hydrolysis Products 1,4-Cyclohexanedione + Hydrazine Salts Hydrolysis->Products Irreversible

Figure 1: Acid-catalyzed degradation pathway of 1,2-diazaspiro[2.5]octan-6-one.

Troubleshooting Guide

Scenario A: "My product disappeared during workup."

Q: I used 1M HCl to remove Boc-protected byproducts or to wash the organic layer. Now my NMR shows only starting materials or a complex mixture.

  • Diagnosis: You likely triggered acid hydrolysis. Even dilute mineral acids (1M HCl) are strong enough to protonate and destroy the diaziridine ring within minutes.

  • Corrective Action:

    • Avoid Acid Washes: Never use HCl,

      
      , or citric acid washes.
      
    • Alternative: Use saturated

      
       (mildly acidic, pH ~5-6) only if rapid processing is possible, but saturated 
      
      
      
      or brine
      is preferred.
    • Purification: Rely on column chromatography (silica treated with 1%

      
      ) rather than acid-base extraction.
      
Scenario B: "The compound decomposes on silica gel."

Q: I see a streak on the TLC plate, and the recovered mass is low after column chromatography.

  • Diagnosis: Silica gel is slightly acidic (pH 4–5). This surface acidity is sufficient to catalyze the decomposition of sensitive diaziridines during the time-scale of a column.

  • Corrective Action:

    • Neutralize Silica: Pre-treat the silica gel column with 1–2% Triethylamine (

      
      ) in the eluent.
      
    • Use Alumina: Switch to Neutral Alumina or Basic Alumina stationary phases, which are much friendlier to acid-sensitive nitrogen heterocycles.

Scenario C: "Decomposition during N-deprotection."

Q: I need to remove a Boc group from a side chain. I used TFA/DCM, and the spiro ring fell apart.

  • Diagnosis: TFA is too strong. While some diaziridines survive brief TFA exposure, the 6-oxo derivative is electronically tuned to be more labile.

  • Corrective Action:

    • Switch Protecting Groups: If possible, use Fmoc (base-labile) or Cbz (hydrogenolysis-labile) strategies for peripheral amines.

    • Alternative De-Boc: Try TMSOTf / 2,6-lutidine or Zinc bromide (

      
      )  in DCM. These Lewis acid conditions are often milder than Brønsted acids like TFA.
      

Recommended Handling Protocols

Protocol 1: Safe Workup Procedure
  • Objective: Isolate 1,2-diazaspiro[2.5]octan-6-one from a reaction mixture without degradation.

  • Reagents: Saturated Sodium Bicarbonate (

    
    ), Ethyl Acetate or DCM.
    
  • Quench: Pour reaction mixture into a stirred biphasic mixture of Sat.

    
      and organic solvent. Ensure the aqueous layer pH is > 8.
    
  • Extract: Separate layers. Extract aqueous layer 2x with organic solvent.[2]

  • Dry: Dry combined organics over Sodium Sulfate (

    
    ) . Do not use Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic or if the compound is extremely sensitive, though
    
    
    is generally safer.
  • Concentrate: Evaporate solvent at < 40°C . Heat can accelerate degradation if trace acid is present.

  • Stabilize: If storing the crude, add trace

    
     (0.1%) to the storage vial.
    
Protocol 2: Storage & Stability Checks
  • Storage Condition: -20°C under Argon.

  • Stabilizer: Store as a free base. If salt formation is absolutely necessary for other isomers, ensure it is not the 1,2-isomer.

  • QC Check: Dissolve a small aliquot in

    
     (neutralized with 
    
    
    
    or silver foil). Check for the appearance of 1,4-cyclohexanedione (singlet at ~2.7 ppm in
    
    
    NMR) or hydrazine peaks.

Frequently Asked Questions (FAQs)

Q: Can I use the 4,7-diazaspiro[2.5]octan-6-one isomer instead? A: If your biological target allows it, yes. The 4,7-isomer (piperazine derivative) is significantly more stable. It can withstand TFA deprotection and forms stable HCl salts, making it far easier to handle in drug discovery campaigns [1, 2].

Q: Is the decomposition explosive? A: Diaziridines are energy-rich (strained). While dilute solutions are generally safe, neat diaziridines can be shock-sensitive or decompose exothermically. Avoid concentrating to dryness if high purity is not confirmed. Always work behind a blast shield when scaling up >1 gram.

Q: I see a "hydrate" or "hemiaminal" in my LCMS. What is this? A: This is likely the intermediate of hydrolysis (see Figure 1). If you see mass


, it indicates the ring has opened and trapped water. This is a sign that your solvent or mobile phase is too acidic. Switch to an ammonium bicarbonate (pH 8) buffer for LCMS analysis.

References

  • PubChem. (n.d.). 1,2-Diazaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2024). Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A).
  • Makhova, N. N., et al. (2008). New Trends in Diaziridine Formation and Transformation. Current Organic Chemistry. (General reference for diaziridine acid lability).

Sources

Troubleshooting cyclization steps in spiro scaffold synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Chemistry Division Status: Active Operator: Senior Application Scientist

Introduction: The "Escape from Flatland" Initiative

Welcome to the Spirocyclic Synthesis Support Center. You are likely here because you are attempting to increase the fraction of saturated carbon atoms (


) in your drug candidates to improve solubility and target selectivity.

Spiro scaffolds—where two rings share a single quaternary carbon—are geometrically rigid and chemically distinct from fused or bridged systems. However, their synthesis fights two fundamental enemies: Steric Strain (forming a crowded quaternary center) and Entropy (bringing two ends of a chain together).

This guide addresses the three most common "Failure Modes" reported by our users:

  • RCM Stalling: The catalyst dies before the ring closes.

  • Pd-Catalyzed "Mis-firing":

    
    -hydride elimination competes with cyclization.
    
  • Dearomatization Instability: The product rearranges back to a flat aromatic system.

Module 1: Troubleshooting Ring-Closing Metathesis (RCM)

Case File: Synthesis of Spiro[4.4]nonanes and Spiro[5.5]undecanes. Common Symptom: Starting material remains, or oligomers form instead of the spirocycle.

The Diagnostic Protocol

In spiro-RCM, the formation of the quaternary center imposes a massive steric penalty. If your reaction is failing, it is rarely just "bad catalyst." It is usually conformational .

Step 1: The Thorpe-Ingold Check

Does your precursor have a gem-disubstituent effect?

  • Theory: Substituents on the tether restrict the rotational freedom of the chain, increasing the probability of the two alkenes meeting.

  • Action: If your tether is unsubstituted, introduce a temporary gem-dimethyl group or a cyclic ketal to pre-organize the conformation.

Step 2: The "Ethylene Poisoning" Effect

RCM is an equilibrium process. The byproduct is ethylene gas.[1]

  • Mechanism: Ruthenium carbenes (Grubbs cats) can react with ethylene to form a fragile methylidene species that decomposes rapidly.

  • Action: Do not just use a balloon. You must actively sparge (bubble) Argon or Nitrogen through the solution for the first 15-30 minutes, or run the reaction under a slight vacuum to physically remove ethylene.

Step 3: Lewis Basic Chelation

Does your substrate contain amines, pyridines, or imidazoles?

  • Issue: These coordinate to the Ru center, killing the catalyst.

  • Action: Add Ti(OiPr)₄ (Titanium isopropoxide) as a scavenger. It binds the Lewis bases more strongly than the Ruthenium does.

RCM Troubleshooting Logic Tree

RCM_Troubleshooting Start Issue: RCM Reaction Stalled/Low Yield Check1 Is the solution dilute? (>0.01 M favors oligomers) Start->Check1 Action1 Dilute to 0.001 - 0.005 M Check1->Action1 No Check2 Are Lewis Basic groups present? (Amines, Pyridines) Check1->Check2 Yes Action2 Add Ti(OiPr)4 or protonate as HCl salt Check2->Action2 Yes Check3 Is Ethylene removal active? Check2->Check3 No Action3 Switch to N2 Sparging or mild vacuum Check3->Action3 No Check4 Steric Bulk at alkene? Check3->Check4 Yes Action4 Switch to Stewart-Grubbs (Less sterically demanding) Check4->Action4 Yes

Caption: Decision matrix for optimizing Ring-Closing Metathesis in sterically congested spiro-systems.

Module 2: Palladium-Catalyzed Spirocyclization

Case File: Heck/Tsuji-Trost Cascades for Spiro-oxindoles. Common Symptom: Formation of the "endo" isomer or simple reduction instead of cyclization.

The Mechanism of Failure

Constructing a spiro center via Pd-catalysis requires a specific sequence: Oxidative Addition


 Carbopalladation 

Reductive Elimination
.

The critical failure point is


-Hydride Elimination . If the intermediate palladium species can find a neighboring hydrogen, it will eliminate to form an alkene rather than forming the difficult spiro bond.
Optimization Matrix: The "Jeffery Conditions"

To force spirocyclization over elimination, you must make the cationic Pd pathway faster and "greasier."

VariableStandard ConditionSpiro-Optimized Condition Why?
Base

or


or

Silver acts as a halide scavenger, creating a cationic Pd species that is much more electrophilic and reactive toward sterically hindered alkenes.
Ligand


or dppf
Bulky monodentate ligands (

) or large bite-angle bidentates facilitate the difficult reductive elimination step.
Solvent DMFDMA or MeCN Polar aprotic solvents stabilize the cationic intermediate.
Additives NoneTBAB (Phase Transfer) Increases the solubility of inorganic bases, stabilizing the catalytic cycle.
Protocol: Intramolecular Heck Spirocyclization

Standard Operating Procedure (SOP-Heck-Spiro)

  • Degassing (Critical): Oxygen is a poison. Freeze-pump-thaw the solvent (DMA) x3 cycles.

  • Catalyst Loading: Use Pd(OAc)₂ (10 mol%) +

    
     (20 mol%) .
    
  • Additive: Add Ag₂CO₃ (2 equiv) . Note: The reaction will turn black/grey; this is normal precipitation of AgI.

  • Temperature: Heat to 80-110°C . Spiro formation has a high activation energy barrier.

  • Monitoring: If you see the de-halogenated starting material (reduction product), your solvent is "wet" (acting as a hydride source) or the reaction is too slow. Switch to a tighter ligand like XPhos .

Module 3: Oxidative Dearomatization (The "Modern" Route)

Case File: Hypervalent Iodine mediated synthesis of Spiro-dienones. Common Symptom: The product forms but immediately rearranges back to a phenol.

The Stability Paradox

You are using an oxidant (like PIDA or PIFA) to break the aromaticity of a phenol, creating a spiro-dienone. This product is high-energy. It wants to become aromatic again.

The "Migration" Trap: If the spiro-ring contains a heteroatom or an alkyl group capable of migrating, acid catalysis (even from the byproduct of the reaction, acetic acid) will trigger a Semipinacol Rearrangement , destroying your spiro scaffold.

Troubleshooting Guide

Q: My product converts to a fused system on silica gel.

  • A: Silica is acidic. Your spiro-dienone is acid-sensitive.

    • Fix: Pre-treat your silica column with 1% Triethylamine in hexanes. Elute quickly.

Q: The reaction yields a complex mixture.

  • A: Check your solvent.[2]

    • Fix: Switch from Methanol to HFIP (Hexafluoroisopropanol) . HFIP is a "magical" solvent for these reactions. It stabilizes the radical-cation intermediates and hydrogen-bonds to the leaving group, facilitating the difficult cyclization without nucleophilic interference.

Mechanism: The Critical Divergence

Dearomatization cluster_paths The Divergence Point Phenol Phenol Precursor Oxidation Oxidation (PIDA/PIFA) Phenol->Oxidation Intermediate Phenoxonium Ion Oxidation->Intermediate Spiro Spiro-Dienone (Target) Intermediate->Spiro Nucleophilic Attack (Kinetic Control) Rearrange Fused Aromatic (Failure) Intermediate->Rearrange 1,2-Migration (Thermodynamic Control) Spiro->Rearrange Acid Catalysis (Avoid!)

Caption: The competition between spirocyclization (kinetic) and rearrangement (thermodynamic) in oxidative dearomatization.

References & Validated Sources

  • The "Escape from Flatland" & Fsp3 Theory:

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Ring-Closing Metathesis (RCM) in Spiro Synthesis:

    • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products. (Discusses the Thorpe-Ingold effect and dilution factors).

  • Palladium-Catalyzed Spirocyclization (Mechanisms):

    • Trost, B. M., & Brennan, M. K. (2009). Palladium-Catalyzed Regio- and Enantioselective Formation of Spirocycles.

  • Oxidative Dearomatization (Hypervalent Iodine):

    • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. (Covers the PIDA/PIFA mechanisms and solvent effects like HFIP).

  • Spiro Scaffold Reviews:

    • Zheng, Y., & Tice, C. M. (2014).[3] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimizing Reaction Temperature for Diazaspiro Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction temperature in diazaspiro functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My diazaspiro functionalization reaction is resulting in a low yield of the desired product. How can I determine if the reaction temperature is the primary issue?

Low yield is a common challenge in organic synthesis, and temperature is a critical parameter to investigate. Before focusing solely on temperature, it's essential to ensure other reaction parameters are optimized. However, if you suspect temperature is the culprit, consider the following:

  • Thermal Stability of Starting Materials and Reagents: Diazo compounds, often used in the synthesis of spirocycles, can be thermally sensitive.[1] Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can determine the decomposition temperature of your starting materials.[1] Running the reaction too close to this temperature can lead to degradation and reduced yield. For instance, some diazo compounds have been observed to have onset decomposition temperatures ranging from 75 to 160 °C.[1]

  • Side Product Formation: Analyze your crude reaction mixture by LC-MS or NMR to identify any major side products. The nature of these byproducts can provide clues. For example, the formation of products arising from the premature quenching of radical intermediates might suggest the temperature is too high, favoring undesired pathways.[2]

  • Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products. The product that forms fastest is the "kinetic product," while the most stable product is the "thermodynamic product."[3][4][5][6] Low temperatures generally favor the kinetic product, while higher temperatures, which allow the reaction to reach equilibrium, favor the thermodynamic product.[3][5] If your desired product is the thermodynamic one, a higher temperature might be necessary to overcome the activation energy barrier for the reverse reaction of the kinetic product.

A systematic approach to temperature screening is the most effective way to determine the optimal temperature.

Q2: I am observing the formation of multiple isomers (diastereomers or regioisomers) in my reaction. How can I use temperature to improve the selectivity?

Isomeric purity is crucial, especially in drug development. Temperature plays a significant role in controlling selectivity.[2]

  • Understanding the Energy Profile: The formation of different isomers proceeds through different transition states, each with a specific activation energy. By adjusting the temperature, you can favor the pathway with the desired energy profile.

    • To favor the kinetic isomer (the one that forms faster): Run the reaction at a lower temperature. This will provide enough energy to overcome the lower activation energy barrier of the kinetic pathway but not enough for the higher energy pathway or for the reverse reaction to occur.[5]

    • To favor the thermodynamic isomer (the more stable one): Use a higher temperature. This ensures that the reaction is reversible and can reach equilibrium, where the most stable product will be the major component.[3][5]

  • Solvent and Catalyst Effects: Remember that temperature effects are often intertwined with the choice of solvent and catalyst. A change in temperature can alter the solubility of reagents or the activity of a catalyst, which in turn affects selectivity.[2]

Troubleshooting Guide

Problem Potential Cause Related to Temperature Suggested Troubleshooting Steps
Low or No Conversion Reaction temperature is too low to overcome the activation energy.1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Monitor the reaction progress by TLC or LC-MS at each temperature point. 3. Consider a higher boiling point solvent if the desired temperature exceeds the current solvent's boiling point.
Formation of Degradation Products Reaction temperature is too high, causing decomposition of starting materials, reagents, or the desired product.1. Determine the thermal stability of your reactants using techniques like DSC or TGA.[1] 2. Run the reaction at a lower temperature. 3. If a high temperature is required for the reaction to proceed, consider using a flow chemistry setup with a shorter residence time at the elevated temperature.
Poor Diastereoselectivity The reaction temperature is favoring the formation of an undesired diastereomer.1. To favor the kinetic diastereomer, lower the reaction temperature.[3] 2. To favor the thermodynamic diastereomer, increase the reaction temperature to allow for equilibration.[3] 3. Screen different solvents and catalysts in conjunction with temperature changes, as these can significantly influence stereoselectivity.[2]
Reaction is Too Fast or Uncontrolled The reaction is highly exothermic, and the temperature is causing a runaway reaction.1. Lower the initial reaction temperature. 2. Use a solvent with a higher heat capacity. 3. Consider slow addition of one of the reagents to better control the heat evolution.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Yield Optimization

This protocol outlines a parallel approach to efficiently identify the optimal reaction temperature for your diazaspiro functionalization.

Materials:

  • Your diazaspiro precursor

  • Your functionalizing reagent

  • Appropriate solvent and catalyst

  • A multi-well reaction block with temperature and stirring control

  • TLC plates or LC-MS vials

  • Internal standard (for quantitative analysis)

Procedure:

  • Setup: In a series of reaction vials, add your diazaspiro precursor, catalyst, and solvent.

  • Reagent Addition: Add the functionalizing reagent to each vial. If the reaction is known to be exothermic, pre-cool the reaction block.

  • Temperature Gradient: Set each well or a set of wells to a different temperature. A good starting range is often from room temperature up to the boiling point of the solvent, in 10-20 °C increments (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction vial.

  • Analysis: Quench the reaction in the aliquot and analyze by TLC or LC-MS. The use of an internal standard will allow for the quantification of product formation and starting material consumption.

  • Data Interpretation: Plot the yield of the desired product against temperature at different time points. This will reveal the optimal temperature for achieving the highest yield in a reasonable timeframe.

Visualizing Reaction Control

The decision to use a high or low temperature often depends on whether the desired product is the kinetic or thermodynamic product.

G Reactants Reactants (A) TS1 Transition State 1 (TS_k) Reactants->TS1 Lower Ea TS2 Transition State 2 (TS_t) Reactants->TS2 Higher Ea Kinetic_Product Kinetic Product (B) Forms Faster TS1->Kinetic_Product Thermodynamic_Product Thermodynamic Product (C) More Stable TS2->Thermodynamic_Product Kinetic_Product->Reactants Reversible at High T

Caption: Energy profile for kinetic vs. thermodynamic control.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting temperature-related issues in your diazaspiro functionalization.

G Start Low Yield or Selectivity Issue Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry and Reagent Activity Check_Purity->Check_Stoichiometry Temp_Issue Is Temperature a Likely Cause? Check_Stoichiometry->Temp_Issue Low_Conversion Low Conversion? Temp_Issue->Low_Conversion Yes Optimize_Other Optimize Other Parameters (Solvent, Catalyst) Temp_Issue->Optimize_Other No Increase_Temp Increase Temperature Systematically Low_Conversion->Increase_Temp Yes Degradation Degradation Products Observed? Low_Conversion->Degradation No Success Problem Resolved Increase_Temp->Success Decrease_Temp Decrease Temperature Degradation->Decrease_Temp Yes Selectivity_Issue Poor Selectivity? Degradation->Selectivity_Issue No Decrease_Temp->Success Kinetic_vs_Thermo Identify Kinetic vs. Thermodynamic Product Selectivity_Issue->Kinetic_vs_Thermo Yes Low_T_for_Kinetic Lower Temperature for Kinetic Product Kinetic_vs_Thermo->Low_T_for_Kinetic High_T_for_Thermo Higher Temperature for Thermodynamic Product Kinetic_vs_Thermo->High_T_for_Thermo Low_T_for_Kinetic->Success High_T_for_Thermo->Success

Caption: A logical workflow for troubleshooting temperature issues.

References

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available from: [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available from: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Archive. Available from: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available from: [Link]

  • Optimization of coupling reaction temperature. ResearchGate. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Optimization of the Temperature, Solvent, and Additive. ResearchGate. Available from: [Link]

  • Kinetic vs Thermodynamic Control in Reactions. Scribd. Available from: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available from: [Link]

  • Considerations in Pursuing Reaction Scope Generality. Europe PMC. Available from: [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). MDPI. Available from: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Optimum temperature policy for batch reactors performing biochemical reactions in the presence of enzyme deactivation. SciSpace. Available from: [Link]

  • The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. Advanced Synthesis & Catalysis. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link]

  • Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available from: [Link]

  • Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Available from: [Link]

  • Bulky alkylation troubleshooting. Reddit. Available from: [Link]

  • Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Spiro[2.5]octane vs. Spiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing spiro[2.5]octane vs spiro[3.3]heptane scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fsp³ Escape Route

In the pursuit of "escaping Flatland," spirocyclic scaffolds have emerged as critical tools to increase fraction sp³ (Fsp³) character without sacrificing the structural rigidity required for high-affinity binding. While both spiro[2.5]octane and spiro[3.3]heptane offer metabolic stability and novel IP space, they serve fundamentally different geometric and physicochemical roles.

This guide objectively compares these two scaffolds, providing experimental protocols and decision frameworks to help you select the correct moiety for your lead optimization campaigns.

Structural & Geometric Analysis: Defining the Exit Vectors

The primary distinction between these scaffolds lies in their exit vectors —the angle and distance at which substituents project from the core. This dictates their utility as bioisosteres.

Spiro[3.3]heptane: The "Twisted" Linker

Often cited as a saturated bioisostere for para-phenyl or piperazine rings, the spiro[3.3]heptane core is not perfectly linear.

  • Geometry: Two cyclobutane rings sharing a spiro center. The rings are puckered, creating a "butterfly" shape.

  • Vector Analysis: Unlike the 180° vector of a para-phenyl group, 2,6-disubstituted spiro[3.3]heptanes exhibit an exit vector angle deviation of approximately 22–30° (non-collinear).

  • Application: Ideal for replacing linear aromatic linkers where a slight "kink" or induced fit is tolerated or desired to improve solubility.

Spiro[2.5]octane: The "Decorated" Cyclohexane

This scaffold fuses a highly strained cyclopropane ring to a cyclohexane chair.

  • Geometry: The cyclohexane ring typically adopts a chair conformation, while the cyclopropane ring is rigidly fixed perpendicular to the average plane of the C-2/C-6 carbons.

  • Vector Analysis: The exit vectors are defined by the cyclohexane substitution pattern (axial/equatorial) and the cyclopropane substituents. It does not mimic a linear linker.

  • Application: Best used as a gem-dimethyl bioisostere on a piperidine/cyclohexane ring to block metabolic soft spots (C-H oxidation) or to lock a specific conformation.

VectorAnalysis cluster_0 Spiro[3.3]heptane (Linker) cluster_1 Spiro[2.5]octane (Blocker) S33 Spiro[3.3] Core Ph Phenyl/Piperazine Mimic S33->Ph Replaces Angle Exit Angle: ~150-160° (Non-collinear) S33->Angle Geometry S25 Spiro[2.5] Core Gem Gem-dimethyl Mimic S25->Gem Replaces Meta Metabolic Block (C-H Oxidation) S25->Meta Function

Figure 1: Functional classification of spiro scaffolds based on geometric properties and medicinal chemistry utility.

Physicochemical Profile & DMPK Data

The following data summarizes the impact of introducing these scaffolds into a lead compound (e.g., replacing a phenyl ring or a gem-dimethyl group).

PropertySpiro[3.3]heptaneSpiro[2.5]octaneMechanistic Insight
LogP Impact Lowers LogP (-0.5 to -1.0 vs Phenyl)Neutral/Slight Increase (vs Cyclohexane)Spiro[3.3] has high Fsp³ character and compact volume, significantly improving water solubility compared to aromatic rings [1].
Metabolic Stability High Very High The cyclopropane ring in spiro[2.5] is electronically distinct and sterically protects the spiro-carbon, blocking P450 oxidation at adjacent sites [2].
Solubility Excellent Good Spiro[3.3] disrupts planarity (crystal packing energy), often leading to higher kinetic solubility than spiro[2.5] analogs.
Chemical Stability Stable (Acid/Base)Acid Sensitive (Ring Opening)The cyclopropane ring in spiro[2.5] can undergo acid-catalyzed ring opening under harsh conditions (e.g., strong Lewis acids).
Lipophilic Ligand Efficiency (LLE) Increases Maintains By lowering lipophilicity while maintaining potency (via rigid vectors), spiro[3.3] often boosts LLE scores.
Experimental Protocols: Synthesis & Validation

To validate these scaffolds in your project, reproducible synthetic routes are essential. Below are the standard "Go-To" protocols for generating the core building blocks.

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane (Spiro[3.3] Core)

Rationale: This method utilizes the high reactivity of cyclization precursors to form the strained double-ring system.

  • Starting Material: Pentaerythritol tetrabromide or sulfonate derivatives.[1]

  • Cyclization: React with tosylamide (TsNH2) in the presence of a base (K2CO3 or NaH) in DMF at 100°C.

    • Critical Step: High dilution is often required to favor intramolecular spiro-cyclization over intermolecular polymerization.

  • Deprotection: Removal of the tosyl groups using Mg/MeOH or Red-Al yields the free diamine.

  • Validation: Verify structure via NMR. The methylene protons of the cyclobutane rings appear as distinct doublets due to the "puckered" conformation.

Protocol B: Synthesis of Spiro[2.5]octane Derivatives

Rationale: The Simmons-Smith reaction is the gold standard for installing the cyclopropane ring onto a pre-existing 6-membered ring.

  • Precursor Formation: Convert cyclohexanone to methylene cyclohexane using a Wittig reagent (Methyltriphenylphosphonium bromide + KOtBu).

  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diethylzinc (Et2Zn) and Diiodomethane (CH2I2) in DCM.

    • Safety Note: Et2Zn is pyrophoric. Handle under strict inert atmosphere (Ar/N2).

    • Conditions: 0°C to RT over 12 hours.

  • Workup: Quench with saturated NH4Cl. The cyclopropane ring is robust to basic workup.

  • Alternative (Kulinkovich): For ester precursors, titanium-mediated cyclopropanation can be used.

SynthesisWorkflow cluster_s33 Spiro[3.3]heptane Route cluster_s25 Spiro[2.5]octane Route Start33 Pentaerythritol Derivatives Step1_33 Double Alkylation (TsNH2 / Base) Start33->Step1_33 Prod33 2,6-Diazaspiro[3.3]heptane (Protected) Step1_33->Prod33 Start25 Cyclohexanone Step1_25 Wittig Olefination (Methylene Cyclohexane) Start25->Step1_25 Step2_25 Simmons-Smith (Et2Zn / CH2I2) Step1_25->Step2_25 Prod25 Spiro[2.5]octane Step2_25->Prod25

Figure 2: Comparative synthetic workflows. The Spiro[3.3] route relies on double alkylation, while Spiro[2.5] typically employs carbenoid addition to exocyclic alkenes.

Decision Matrix: When to Use Which?

Use this logic flow to determine the appropriate scaffold for your specific optimization problem.

  • Scenario A: You need to replace a Phenyl ring to improve solubility.

    • Selection: Spiro[3.3]heptane .[1][2][3][4][5][6][7][8][9][10]

    • Reasoning: It mimics the vector of the phenyl ring (though not perfectly linear) and significantly lowers LogP.

  • Scenario B: You need to block metabolism on a piperidine ring without changing the overall shape too drastically.

    • Selection: Spiro[2.5]octane .

    • Reasoning: It acts as a "super-gem-dimethyl" group. It prevents axial/equatorial metabolic attack at the spiro center and adjacent carbons due to steric bulk and bond strain.

  • Scenario C: You require a rigid spacer with defined exit vectors for Fragment-Based Drug Design (FBDD).

    • Selection: Spiro[3.3]heptane .[1][2][3][4][5][6][7][8][9][10]

    • Reasoning: The rigidity of the spiro[3.3] system provides a high degree of pre-organization, minimizing the entropy penalty upon binding [3].

References
  • Mykhailiuk, P. K. (2024).[4][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][6][7][8] ChemRxiv. Available at: [Link][6]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. (General reference for spirocyclic utility).

Sources

In Vitro ADME Properties of Spiro[2.5]octan-6-one Analogs: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (


-rich) scaffolds is a proven strategy to improve clinical success rates.[1][2] The spiro[2.5]octan-6-one  scaffold represents a critical bioisostere in this toolkit.[1][2]

This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of spiro[2.5]octan-6-one analogs against their traditional "flat" or acyclic counterparts (e.g., 4,4-dimethylcyclohexanone or phenyl rings).[1][2]

Key Finding: The spiro[2.5]octan-6-one moiety typically offers a superior balance of metabolic stability and solubility compared to gem-dimethyl analogs, driven by the unique steric and electronic properties of the spiro-cyclopropyl ring.[1][2]

Physicochemical Advantage: Solubility & Lipophilicity[2]

The primary driver for adopting spiro[2.5]octan-6-one scaffolds is the modulation of physicochemical properties without significantly altering the ligand's binding footprint.[1][2]

Comparative Data: Spiro vs. Gem-Dimethyl

The following table illustrates representative physicochemical trends when replacing a gem-dimethyl group with a spiro-cyclopropyl group (Spiro[2.5]octane).

Property4,4-Dimethylcyclohexanone AnalogSpiro[2.5]octan-6-one AnalogImpact of Spiro Scaffold
Fsp3 Fraction LowerHigher Increases 3D complexity; correlates with better clinical safety.[1][2]
LogP (Lipophilicity) High (Lipophilic)Moderate Lowers LogP slightly due to compact polarity/volume ratio.[1][2]
Aqueous Solubility Low/ModerateHigh Disruption of crystal packing energy (Lattice Energy).[1][2]
Melting Point Generally HigherLower Indicates lower energy required to solvate.[2]
The Mechanism of Solubility Enhancement

The spiro[2.5]octane system introduces a rigid, orthogonal vector to the molecule.[1] Unlike flat aromatic rings that stack efficiently (increasing lattice energy and reducing solubility), the spiro-cyclopropyl group acts as a "molecular burr," preventing tight crystal packing.[1] This lowers the energy barrier for solvation, directly improving thermodynamic solubility.[1]

Metabolic Stability: The "Metabolic Shield"

A critical failure mode for cyclohexanone-based drugs is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the


-carbon position relative to the carbonyl or amine.[1][2]
Microsomal Stability (HLM/MLM)

The spiro[2.5]octan-6-one scaffold functions as a metabolic blocker.[1][2] The cyclopropyl ring, fused at the 4-position (relative to the ketone at 1), exerts significant steric bulk and conformational restriction.[1]

  • Alpha-Oxidation Blockade: The spiro-fusion prevents CYP enzymes from accessing the carbon atoms adjacent to the spiro-center.[1][2]

  • Comparison:

    • Cyclohexane:[1] Vulnerable to hydroxylation at multiple sites.[2]

    • Spiro[2.5]octane: The cyclopropyl ring itself is metabolically robust (unlike linear alkyl chains) and sterically shields the adjacent cyclohexane ring protons.[2]

Visualizing the Spiro-Stabilization Logic

The following diagram illustrates how the structural features of the spiro scaffold translate to ADME improvements.

SpiroADME Scaffold Spiro[2.5]octan-6-one Scaffold Feature1 Cyclopropyl Ring (Rigid/Orthogonal) Scaffold->Feature1 Feature2 High Fsp3 (3D Character) Scaffold->Feature2 Mech1 Disrupts Crystal Packing Feature1->Mech1 Mech2 Steric Shielding of Metabolic Soft Spots Feature1->Mech2 Result3 Reduced Lipophilicity (LogD) Feature2->Result3 Result1 Improved Solubility Mech1->Result1 Result2 Enhanced Metabolic Stability (t1/2) Mech2->Result2

Figure 1: Causal relationship between spiro[2.5]octan-6-one structural features and improved ADME endpoints.

Permeability & CYP Inhibition

Permeability (Caco-2 / PAMPA)

Despite the increased 3D character, spiro[2.5]octan-6-one analogs generally maintain excellent membrane permeability.[1][2]

  • Passive Diffusion: The scaffold is compact and lipophilic enough to cross membranes passively.

  • Efflux Liability: Unlike larger, flexible chains that often trigger P-gp efflux, the compact spiro scaffold is less likely to be recognized by efflux transporters unless paired with a specific pharmacophore that triggers them.[1]

CYP Inhibition Potential

One concern with rigid scaffolds is "molecular fit" into CYP active sites, acting as inhibitors rather than substrates.[1]

  • Risk Profile: Low to Moderate.[2]

  • Observation: The spiro[2.5]octane moiety is generally chemically inert.[1][2] Unlike nitrogen-containing spirocycles (e.g., azaspiro[4.5]decane) which can coordinate with the CYP heme iron, the carbocyclic spiro[2.5]octan-6-one does not present a direct binding motif for heme coordination, reducing the risk of reversible CYP inhibition.[1][2]

Experimental Protocols

To validate these properties in your own series, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance (


) of the analog.[1][2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).[1][2]

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1][2]
Protocol: Kinetic Solubility Assay

Workflow:

  • Prepare 10 mM stock solution of the spiro analog in DMSO.[2]

  • Spike into PBS (pH 7.4) to a target concentration (e.g., 200 µM) ensuring final DMSO < 2%.

  • Incubate for 24 hours at room temperature with shaking.

  • Filter using a chemically compatible filter plate (0.45 µm PVDF).[2]

  • Analyze filtrate via UV-Vis or LC-MS against a standard curve.[1][2]

Visualization: ADME Screening Cascade

The following workflow describes the optimal positioning of spiro-analog testing in a discovery pipeline.

ADME_Cascade Start Spiro[2.5]octan-6-one Analog Synthesis Tier1 Tier 1: Physicochemical (Solubility & LogD) Start->Tier1 Tier2 Tier 2: Metabolic Stability (Mouse/Human Microsomes) Tier1->Tier2 If Sol > 50 µM Tier3 Tier 3: Permeability (PAMPA / Caco-2) Tier2->Tier3 If t1/2 > 30 min Decision Go / No-Go Decision Tier3->Decision Decision->Start Redesign (Loop)

Figure 2: Recommended screening cascade for spirocyclic analogs.

References

  • Zheng, S., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in drug discovery.[3][4][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.[2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][10]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[2]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][5] Angewandte Chemie International Edition.[2] [1][2]

  • Wojcik, K. A., et al. (2022).[1][11] In silico and in vitro ADME-Tox analysis... of representative pan-PDE inhibitors. Toxicology and Applied Pharmacology.[2]

Sources

A Comparative Guide to the Crystallographic Analysis of Diazaspiro[2.5]octan-6-one Salts and Their Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural framework for the X-ray crystallographic analysis of diazaspiro[2.5]octan-6-one salts. While crystallographic data for this specific scaffold is not yet publicly prevalent, this document serves as a comprehensive resource by comparing it with structurally related diazaspiro heterocycles for which crystal structures have been elucidated. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who are engaged in the design and characterization of novel therapeutic agents based on spirocyclic scaffolds.

The Strategic Importance of the Diazaspiro[2.5]octane Scaffold in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers a rigid and conformationally constrained framework, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility.[2] The diazaspiro[2.5]octan-6-one core, in particular, is a compelling scaffold. It combines the rigidity of the spirocyclic system with the hydrogen bonding capabilities of the amide and secondary amine functionalities, making it a versatile building block for creating novel pharmacophores.[3]

The precise spatial arrangement of atoms and functional groups in these molecules is critical to their biological activity. Therefore, single-crystal X-ray crystallography stands as the definitive method for unambiguously determining their three-dimensional structure, including absolute configuration.[4][5] This structural information is paramount for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.[5]

A Comparative Overview of Crystallographic Data for Diazaspiro Analogs

To infer the potential solid-state properties of diazaspiro[2.5]octan-6-one salts, it is instructive to examine the crystallographic data of structurally related diazaspiro and oxaspiro compounds. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an essential resource for such comparative analyses.[6][7][8] The table below summarizes key crystallographic parameters for a selection of related spirocyclic compounds, providing a baseline for what might be expected for the title compound.

Compound NameFormulaCrystal SystemSpace GroupKey Structural Features & InteractionsCCDC #Reference
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneC₁₇H₁₉NO₄MonoclinicP2₁/cC-H···O and C-H···π interactions, π···π stacking.-[9]
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneC₁₅H₁₄O₅MonoclinicP2₁/cO-H···O, C-H···O hydrogen bonds, π···π stacking.-[9]
Fluorinated Spiro Heterocycle (Example 3a)C₂₀H₁₈F₂N₄O₂SMonoclinicP2₁/cPyrimidine ring in chair conformation. Dihedral angle of 86.76 (2)° between rings.1034099[10]
Fluorinated Spiro Heterocycle (Example 3b)C₁₉H₁₆F₂N₄OSMonoclinicP2₁/cSimilar structural features to 3a.1034833[10]

Analysis of Comparative Data: The examples above, while not diazaspiro[2.5]octan-6-ones, highlight common packing motifs in spirocyclic systems. The presence of hydrogen bonding (both classical and non-classical C-H···O) and π-stacking interactions are significant driving forces in the crystal packing.[9] For diazaspiro[2.5]octan-6-one salts, the presence of a protonated amine and a counter-ion would introduce strong ionic and hydrogen-bonding interactions, which would likely dominate the crystal packing, leading to well-ordered and stable crystal lattices suitable for X-ray diffraction.

Hypothetical Experimental Protocol: Synthesis and Crystallography of 7-Benzyl-4,7-diazaspiro[2.5]octan-6-one Hydrochloride

The following section outlines a detailed, self-validating protocol for the synthesis and single-crystal X-ray diffraction analysis of a representative diazaspiro[2.5]octan-6-one salt. This protocol is a composite based on established synthetic routes for related diazaspiro compounds and standard crystallographic procedures.[11]

Synthesis and Purification

The synthesis of the target compound would likely proceed through a multi-step sequence, culminating in the formation of the spirocyclic core. A plausible route could involve the reductive amination of a suitable aldehyde precursor, followed by cyclization.[11]

Step 1: Synthesis of the Precursor A detailed multi-step synthesis would be required to generate a suitable precursor containing the necessary functionalities for the final cyclization.

Step 2: Cyclization to form 7-Benzyl-4,7-diazaspiro[2.5]octan-6-one This step is critical for the formation of the spirocyclic system.

Step 3: Salt Formation and Crystallization

  • Dissolution: Dissolve the purified 7-benzyl-4,7-diazaspiro[2.5]octan-6-one in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: To the stirred solution, add a stoichiometric amount of a solution of HCl in diethyl ether or isopropanol dropwise. The formation of a precipitate indicates salt formation.

  • Recrystallization for Single Crystals: The key to successful X-ray analysis is the growth of high-quality single crystals.[12]

    • Slow Evaporation: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., methanol/diethyl ether). Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger, sealed container that holds a more volatile "anti-solvent" in which the salt is less soluble (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting slow crystal growth.

    • Justification: Slow crystallization is crucial to allow the molecules to arrange themselves into a well-ordered crystal lattice, which is necessary for sharp diffraction spots.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the standard procedure for determining the crystal structure of the synthesized salt.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Diazaspiro[2.5]octan-6-one salt_formation Formation of Hydrochloride Salt synthesis->salt_formation crystallization Single Crystal Growth (Slow Evaporation / Vapor Diffusion) salt_formation->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (e.g., checkCIF) structure_refinement->validation

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Methyl-5,7-diazaspiro[2.5]octan-6-one is a specialized spiro-cyclic building block used in drug discovery. While specific toxicological data for this exact CAS is often limited in public registries, its structural motifs—specifically the strained spiro[2.5] system and the diaza-ketone functionality—mandate that it be handled as a Potent Pharmaceutical Intermediate (Band 3 Control Strategy) until proven otherwise.

Core Hazards (Structural Read-Across):

  • Respiratory Irritation: Fine powders of spiro-amines are known to irritate the upper respiratory tract.

  • Ocular Damage: The basicity of the amine/amide functionality can cause severe irritation or corneal damage upon contact with moisture in the eye.

  • Sensitization: Nitrogen-heterocycles possess high potential for skin sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for physiological defense.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses have gaps. As a fine powder, this compound behaves like an aerosol. Goggles prevent airborne particulates from bypassing the lens and reacting with ocular moisture.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Defense: Spiro-cyclic compounds can permeate latex. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Protocol: Change outer gloves immediately upon splash.
Dermal (Body) Tyvek® Lab Coat (Closed front) + Sleeve Covers Cotton coats absorb chemicals. Non-woven polyethylene (Tyvek) repels dust and prevents the "wicking" of solutions to the skin.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum barrier against particulate inhalation.

Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state (Solid vs. Solution).

RiskLogic Start Start: Handling 5-Methyl-5,7- diazaspiro[2.5]octan-6-one StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution RiskSolid Risk: Inhalation & Dust Solid->RiskSolid RiskSol Risk: Skin Absorption Solution->RiskSol ControlSolid Engineering: Static-Free Weighing PPE: N95 + Goggles RiskSolid->ControlSolid ControlSol Engineering: Fume Hood PPE: Double Nitrile/Laminate RiskSol->ControlSol Action Proceed with Experiment ControlSolid->Action ControlSol->Action

Figure 1: Risk-based decision tree for selecting controls based on physical state.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur during the transition from storage container to balance.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Reasoning: Spiro-cyclic powders are often electrostatic. Static charge causes powder to "jump" onto gloves and cuffs, leading to unnoticed contamination.

  • The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Solvent Dampening: If possible, add the solvent to the reaction vessel before adding the solid (if chemistry permits), or use a powder funnel to prevent neck contamination.

B. Solution Handling
  • Glove Compatibility: If dissolved in DCM (Dichloromethane) or DMF , standard nitrile gloves degrade in <5 minutes.

    • Action: Use Silver Shield® (Laminate) gloves under nitrile gloves for these specific solvents.

  • Syringe Safety: Use Luer-lock syringes to prevent needle pop-off due to pressure buildup (common with volatile solvents).

C. Decontamination & Doffing (Removal)[1][2][3][4]
  • Solvent Wash: Wipe the exterior of reagent bottles with a Kimwipe dampened in ethanol before returning them to storage.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, then sliding a finger under the second glove) to ensure skin never touches the outer glove surface.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate classification determines the response.

SpillResponse Spill Spill Incident Type Identify Type Spill->Type MinorPowder Minor Powder (<1g) Type->MinorPowder MajorPowder Major Powder (>1g) Type->MajorPowder Liquid Solution Spill Type->Liquid CleanWet Cover with wet paper towel (Prevent Dust) MinorPowder->CleanWet Evacuate Evacuate Lab Call EHS MajorPowder->Evacuate Absorb Use Vermiculite/Pads (Do not use paper towels for oxidizers) Liquid->Absorb Disposal Seal in HazWaste Bag Label: 'Toxic Amine' CleanWet->Disposal Absorb->Disposal

Figure 2: Triage logic for chemical spills involving potent intermediates.

Waste Disposal Plan
  • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a dedicated Solid Hazardous Waste bin. Do not use general trash.

  • Liquid Waste: Segregate into Basic Organic Waste (due to amine functionality). Do not mix with strong acids (exothermic neutralization risk) or oxidizers.

  • Container Rinsing: Triple rinse empty reagent bottles with acetone before discarding glass. Collect the rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Diazaspiro Compounds (General Safety Data). National Library of Medicine. [Link]

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Reactant of Route 1
5-Methyl-5,7-diazaspiro[2.5]octan-6-one
Reactant of Route 2
5-Methyl-5,7-diazaspiro[2.5]octan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.